molecular formula C16H22O8 B030667 Coniferin CAS No. 531-29-3

Coniferin

Numéro de catalogue: B030667
Numéro CAS: 531-29-3
Poids moléculaire: 342.34 g/mol
Clé InChI: SFLMUHDGSQZDOW-FAOXUISGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Coniferin is a glucoside derived from the phenylpropanoid pathway and serves as a crucial monolignol precursor in the biosynthesis of lignin, a fundamental structural polymer in plant cell walls. In research, this compound is extensively utilized to study the mechanisms of lignin polymerization, the regulation of lignification in plant development, and the response to environmental stresses. Its specific value lies in its role as a transport and storage form of coniferyl alcohol; upon hydrolysis by β-glucosidases, it releases coniferyl alcohol, which is then oxidized and polymerized by peroxidases and laccases into the lignin polymer. This makes this compound an essential tool for tracing lignin deposition, investigating wood formation in trees, and for in vitro assays to characterize the enzymes involved in the lignification process. Furthermore, research applications extend to the field of biofuels, where understanding and potentially modifying lignin content is critical for improving biomass saccharification efficiency. It is also a natural product of interest in phytochemical studies. This product is strictly intended for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMUHDGSQZDOW-FAOXUISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

531-29-3, 124151-33-3
Record name Coniferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 531-29-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 °C
Record name Coniferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Coniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferin is a prominent glucoside of coniferyl alcohol, playing a pivotal role as a key intermediate in the biosynthesis of lignin (B12514952), a complex polymer essential for the structural integrity of terrestrial plants.[1][2] Found abundantly in coniferous trees, particularly within the cambial sap, this compound also serves as a storage and transport form of coniferyl alcohol, a primary monolignol.[3][4][5] Its study is crucial for understanding plant cell wall formation, wood chemistry, and for potential applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and visualizations of its metabolic context and analytical workflows.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. It is a monosaccharide derivative where coniferyl alcohol is linked to a β-D-glucopyranosyl residue via a glycosidic bond.

Identification and Nomenclature
PropertyValueSource
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol
CAS Number 531-29-3
Synonyms Abietin, Laricin, Coniferoside, Coniferyl alcohol β-D-glucoside
Molecular Formula C₁₆H₂₂O₈
Molecular Weight 342.34 g/mol
Chemical Structure (SMILES) COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O
InChI Key SFLMUHDGSQZDOW-FAOXUISGSA-N
Physicochemical Data
PropertyValueConditionsSource
Appearance White crystalline solid / PowderStandard
Melting Point 186 °C (367 °F; 459 K)Anhydrous
Boiling Point 625.40 °CEstimated at 760.00 mm Hg
Optical Rotation [α]D²⁰ -68°c = 0.5
[α]D²⁰ -66.9°in aqueous pyridine
Solubility
SolventSolubilityNotesSource
Water 1 g in 200 ml (5 g/L)Sparingly soluble in cold water
Boiling Water Freely soluble
Ethanol Sparingly soluble
Methanol (B129727) Soluble
DMSO Soluble10 mM
Pyridine Soluble
Ether Practically insoluble
Chloroform Soluble
Acetone Soluble
Spectral Data
TechniqueKey Data PointsSource
¹H-NMR Spectra available in the literature, matching between D- and L-enantiomers.
¹³C-NMR Spectra available in the literature. Chemical shifts coincide well with expected values for the structure.
Mass Spectrometry (MS) Data available, often used in conjunction with GC or LC for identification.
UV-Vis Spectroscopy Absorption spectrum has been characterized.
Infrared (IR) Spectroscopy IR spectra have been used for characterization.

Metabolism and Biological Role

This compound is central to the process of lignification in many plants, especially conifers. It is synthesized in the cytoplasm and transported to the cell wall, where it releases coniferyl alcohol for polymerization into lignin.

Biosynthesis and Transport

The biosynthesis of this compound involves the glucosylation of coniferyl alcohol, a reaction catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT). This process utilizes uridine (B1682114) 5'-diphosphoglucose (UDP-glucose) as the glucose donor. This compound is then transported from the cytosol into the cell wall. Evidence suggests the involvement of an ATP-dependent transport mechanism, potentially a proton/coniferin antiport system, located on the tonoplast and other endomembranes.

This compound Biosynthesis and Transport cluster_cytosol Cytosol cluster_membrane Plasma Membrane / Tonoplast cluster_apoplast Apoplast / Cell Wall Phenylalanine L-Phenylalanine PPP Phenylpropanoid Pathway Phenylalanine->PPP Multiple steps Coniferyl_Alcohol Coniferyl Alcohol PPP->Coniferyl_Alcohol Coniferin_Cytosol This compound (Cytosol) Coniferyl_Alcohol->Coniferin_Cytosol  UDP-glucose:  coniferyl alcohol  glucosyltransferase  (CAGT) UDP_Glucose UDP-Glucose UDP_Glucose->Coniferin_Cytosol Transporter ATP-Dependent Transporter Coniferin_Cytosol->Transporter Transport Coniferin_Apoplast This compound (Apoplast) Transporter->Coniferin_Apoplast

Diagram 1: Biosynthesis and transport of this compound.
Role in Lignification

Once in the apoplast (cell wall), this compound is hydrolyzed by the enzyme this compound β-glucosidase. This releases D-glucose and coniferyl alcohol. The coniferyl alcohol then undergoes oxidative polymerization, catalyzed by peroxidases and laccases, to form the guaiacyl (G) units of the lignin polymer. This enzymatic release of the monolignol at the site of polymerization is a key regulatory step in wood formation.

This compound's Role in Lignification This compound This compound (Apoplast) Beta_Glucosidase This compound β-Glucosidase This compound->Beta_Glucosidase Hydrolysis Coniferyl_Alcohol Coniferyl Alcohol Beta_Glucosidase->Coniferyl_Alcohol Glucose D-Glucose Beta_Glucosidase->Glucose Polymerization Oxidative Polymerization Coniferyl_Alcohol->Polymerization Peroxidases, Laccases Lignin Lignin (G-Units) Polymerization->Lignin

Diagram 2: Hydrolysis of this compound and subsequent lignification.

Experimental Protocols

The following sections detail generalized protocols for the extraction, analysis, and study of this compound, based on methodologies cited in the literature.

Extraction from Pine Cambium

This protocol is adapted from descriptions of this compound extraction from the cambial layer of conifers, where it is most abundant, especially during the growing season.

Materials:

  • Freshly cut pine logs (e.g., Pinus species)

  • Scalpel or scraper

  • Methanol

  • Conical flasks

  • Ultrasonic bath

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • HPLC-grade methanol for reconstitution

Procedure:

  • Harvesting: Carefully peel the outer bark from the pine logs. Scrape the viscous, translucent layer of cambial tissue from the exposed wood surface.

  • Extraction:

    • Accurately weigh the collected cambial tissue.

    • Transfer the tissue to a conical flask and add methanol (e.g., 25 mL per 1 gram of tissue).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction.

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.

  • Concentration:

    • Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.

    • Pool the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Sample Preparation for Analysis:

    • Reconstitute the dried crude extract in a known volume of HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Kinetex XB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 87:13 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 256 nm or 262 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.

    • Create a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Calibration:

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

    • Verify the linearity of the curve (R² > 0.999).

  • Sample Analysis:

    • Inject the prepared sample extracts (from Protocol 3.1).

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

This compound Extraction and HPLC Analysis Workflow Start Harvest Pine Cambium Extraction Methanol Extraction (Sonication) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Evaporation (Rotary Evaporator) Filtration1->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Reconstitution Reconstitute in Methanol Crude_Extract->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 HPLC_Vial Sample for HPLC Filtration2->HPLC_Vial HPLC_Analysis HPLC-DAD Analysis HPLC_Vial->HPLC_Analysis Quantification Quantification (vs. Standard Curve) HPLC_Analysis->Quantification

Diagram 3: Workflow for this compound extraction and analysis.
Enzymatic Hydrolysis Assay

This assay is used to confirm the identity of this compound and to study the activity of β-glucosidase enzymes.

Materials:

  • This compound solution of known concentration (in buffer).

  • β-glucosidase from Almonds or other sources.

  • Citrate or phosphate (B84403) buffer (e.g., 100 mM, pH 5.0).

  • Incubator or water bath (37-40 °C).

  • Stop solution (e.g., 2.5 mM NaOH).

  • UV-Vis Spectrophotometer or HPLC system.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the buffer, this compound solution, and enzyme solution. A typical reaction volume is 100-500 µL.

    • Include a control reaction without the enzyme to account for any non-enzymatic degradation.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40 °C) for a set period (e.g., 30-60 minutes). Time-course experiments can also be performed by taking aliquots at different intervals.

  • Termination:

    • Stop the reaction by adding a stop solution (e.g., NaOH) or by heat inactivation.

  • Analysis:

    • The product, coniferyl alcohol, can be quantified.

    • Spectrophotometrically: Measure the increase in absorbance at a wavelength where coniferyl alcohol absorbs and this compound does not, or where their absorption differs significantly.

    • By HPLC: Analyze the reaction mixture using the HPLC protocol (3.2) to measure the decrease in the this compound peak and the appearance of the coniferyl alcohol peak.

Conclusion

This compound is a molecule of significant biological and chemical interest. Its well-defined chemical and physical properties, coupled with its central role in lignin biosynthesis, make it an important subject for research in plant biochemistry, forestry, and materials science. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the study and application of this key plant metabolite.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Coniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferin, a glucoside of coniferyl alcohol, is a key metabolite in the biosynthesis of lignin (B12514952), a complex polymer essential for structural support in terrestrial plants. This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its spectroscopic data. Furthermore, the role of this compound in the lignin biosynthesis pathway is illustrated to provide context for its biological significance. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug development.

Molecular Structure and Formula

This compound is a monosaccharide derivative where coniferyl alcohol is attached to a β-D-glucopyranosyl residue via a glycosidic linkage.[1][2]

Molecular Formula: C₁₆H₂₂O₈[3][4][5]

Molecular Weight: 342.34 g/mol

IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol

CAS Registry Number: 531-29-3

Synonyms: Abietin, Laricin, Coniferoside, Coniferyl alcohol β-D-glucoside

The structure of this compound consists of a central benzene (B151609) ring substituted with a methoxy (B1213986) group, a hydroxypropenyl group, and a β-D-glucopyranoside moiety. The presence of multiple chiral centers and a double bond contributes to its specific stereochemistry, which is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Appearance White crystalline solid
Melting Point 186 °C
Optical Rotation [α]D²⁰ -68° (c = 0.5)
Solubility Soluble in boiling water, pyridine, methanol (B129727), ethanol, and DMSO. Sparingly soluble in cold water and alcohol. Practically insoluble in ether.
Percent Composition C 56.13%, H 6.48%, O 37.39%

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following is a representative protocol for the isolation and purification of this compound from plant material, adapted from procedures for isolating similar compounds from conifer bark and other plant sources.

3.1.1. Plant Material Preparation

  • Harvest fresh plant material known to contain this compound, such as the cambial sap or bark of conifers.

  • Air-dry the plant material in a well-ventilated area, avoiding direct sunlight, to reduce moisture content.

  • Grind the dried plant material into a fine powder using a Wiley mill or a similar apparatus.

3.1.2. Extraction

  • Perform a Soxhlet extraction on the powdered plant material with a suitable organic solvent. A common starting solvent is a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v).

  • Alternatively, maceration can be employed by soaking the powdered material in the solvent at room temperature with occasional stirring.

  • After extraction, concentrate the crude extract under reduced pressure using a rotary evaporator to yield a viscous residue.

3.1.3. Purification by Column Chromatography

  • Prepare a silica (B1680970) gel column (60-120 mesh) using a wet slurry method with a non-polar solvent such as hexane (B92381).

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of solvents with increasing polarity. A typical gradient could start with hexane and gradually increase the proportion of ethyl acetate (B1210297), followed by methanol.

  • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the purified this compound, as identified by comparison with a standard if available.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Enzymatic Hydrolysis of this compound

This protocol describes the enzymatic hydrolysis of this compound to yield coniferyl alcohol and D-glucose.

  • Prepare a solution of this compound in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).

  • Add a solution of β-glucosidase to the this compound solution.

  • Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37-40 °C).

  • Monitor the progress of the reaction by observing the formation of coniferyl alcohol, for instance, by UV-Vis spectrophotometry or by TLC.

  • Terminate the reaction by denaturing the enzyme, for example, by adding a strong base or by heat treatment.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of NMR and mass spectrometry techniques.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the aromatic protons, the vinyl protons of the propenyl group, the methoxy group protons, and the protons of the glucose moiety.
¹³C NMR Resonances for the carbons of the aromatic ring, the propenyl side chain, the methoxy group, and the glucose unit.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Biological Role and Pathway Visualization

This compound plays a crucial role as an intermediate in the biosynthesis of lignin, a complex polymer that provides structural integrity to plant cell walls. This compound serves as a transport and storage form of coniferyl alcohol, one of the primary monolignols.

Lignin Biosynthesis Pathway

The following diagram illustrates the key steps in the lignin biosynthesis pathway, highlighting the position of this compound.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferaldehyde Coniferaldehyde Ferulic_acid->Coniferaldehyde 4CL, CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD This compound This compound Coniferyl_alcohol->this compound UGT Lignin Lignin Coniferyl_alcohol->Lignin Peroxidases/Laccases This compound->Coniferyl_alcohol β-glucosidase

Caption: Simplified lignin biosynthesis pathway showing the formation of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and properties of this compound. The experimental protocols and spectroscopic data presented herein offer a valuable resource for researchers working on the isolation, characterization, and application of this important plant metabolite. The visualization of its role in the lignin biosynthesis pathway underscores its significance in plant biology and its potential as a target for modulating biomass composition for various industrial applications.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of Coniferin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferin (CAS 531-29-3), a glucoside of coniferyl alcohol, is a pivotal metabolite in the phenylpropanoid pathway of numerous plants, particularly conifers. It serves as a crucial intermediate for the biosynthesis of lignin (B12514952), a complex polymer essential for the structural integrity of terrestrial plants. Beyond its role in lignification, this compound and its derivatives are gaining attention for their potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantitative distribution of this compound in the plant kingdom. It further details the biosynthetic and metabolic pathways involving this compound and presents standardized experimental protocols for its extraction, quantification, and in-situ localization, aiming to support advanced research and development in phytochemistry, plant biology, and drug discovery.

Natural Occurrence and Distribution of this compound

This compound is predominantly found in gymnosperms, though its presence has been confirmed in some angiosperm species as well. Its primary role as a storage and transport form of coniferyl alcohol dictates its localization within the plant, being most abundant in tissues undergoing active lignification.[1][2]

Taxonomic Distribution

This compound has been identified in a variety of plant families, with a pronounced concentration in the Pinaceae and Cupressaceae families.[3][4][5] Notable species include various pines, spruces, larches, and cypresses. It has also been isolated from angiosperms such as Angelica archangelica and Acanthopanax gracilistylus.

Tissue-Level and Cellular Localization

Within the plant, this compound is primarily located in the cambial zone and the differentiating xylem. Its concentration is highest near the cambium and in developing xylem cells during the radial expansion phase and declines as the cell walls thicken and lignification proceeds. Studies have shown that this compound is absent from leaves and dormant cambial tissues. At the subcellular level, this compound is actively transported into the vacuole for storage. This sequestration prevents premature oxidation and polymerization of coniferyl alcohol in the cytoplasm. During active lignification, it is transported from the vacuole to the cell wall.

Table 1: Natural Sources and Tissue-Specific Occurrence of this compound

Plant FamilySpeciesPlant Part / TissueCitation(s)
PinaceaePicea glauca (White Spruce)Cambium, Developing Xylem
PinaceaePinus banksiana (Jack Pine)Cambium, Differentiating Xylem
PinaceaePinus contorta (Lodgepole Pine)Xylem
PinaceaePinus strobus (Eastern White Pine)Cambium, Developing Xylem
PinaceaePinus thunbergii (Japanese Black Pine)Differentiating Xylem
PinaceaeLarix laricina (Tamarack)Cambium
PinaceaePicea abies (Norway Spruce)Seedling Hypocotyls, Cambial Sap
CupressaceaeChamaecyparis obtusa (Hinoki Cypress)Differentiating Xylem
CupressaceaeCryptomeria japonica (Japanese Cedar)Differentiating Xylem
GinkgophytaGinkgo bilobaShoots
ApiaceaeAngelica archangelicaRoot
AraliaceaeAcanthopanax gracilistylusWhole Herb

Quantitative Analysis of this compound Content

The concentration of this compound in plant tissues can vary significantly depending on the species, tissue type, developmental stage, and season. It accumulates to high levels, particularly during the spring when cambial activity resumes, and is metabolized as lignification progresses.

Table 2: Quantitative Data on this compound Concentration in Plants

SpeciesTissueConcentrationMethod of AnalysisCitation(s)
Conifers (general)Developing XylemUp to 10 mMNot specified
Pinus thunbergiiDifferentiating XylemPeak concentration near the cambial zone, declining with cell wall thickening.HPLC
Pinus strobusCambium (in vitro culture)Rapid metabolism observedNot specified

Biosynthesis and Metabolic Pathways

This compound is synthesized as part of the well-characterized phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants, including lignin, flavonoids, and lignans.

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to coniferyl alcohol. The final step in this compound synthesis is the glucosylation of coniferyl alcohol. This reaction is catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group of coniferyl alcohol.

Coniferin_Biosynthesis Phe L-Phenylalanine CA Cinnamic Acid Phe->CA  PAL pCA p-Coumaric Acid CA->pCA  C4H pCCoA p-Coumaroyl-CoA pCA->pCCoA  4CL CCoA Caffeoyl-CoA pCCoA->CCoA  HCT FCoA Feruloyl-CoA CCoA->FCoA  CCoAOMT Cald Coniferaldehyde FCoA->Cald  CCR CAlc Coniferyl Alcohol Cald->CAlc  CAD This compound This compound CAlc->this compound  UCGT UDPG UDP-Glucose UDPG->this compound  UCGT PAL PAL C4H C4H 4CL 4CL HCT HCT CCoAOMT CCoAOMT CCR CCR CAD CAD UCGT UCGT

Biosynthesis of this compound via the Phenylpropanoid Pathway.
Transport, Storage, and Metabolism

This compound functions as a water-soluble, stable, and mobile precursor for lignification. It is synthesized in the cytoplasm and then transported into the vacuole for storage, a process mediated by a proton/coniferin antiport mechanism. When required for cell wall synthesis, this compound is exported from the vacuole and transported to the apoplast. In the cell wall, the enzyme this compound β-glucosidase hydrolyzes the glycosidic bond, releasing coniferyl alcohol and glucose. The liberated coniferyl alcohol is then available for oxidative polymerization into the lignin polymer by peroxidases and laccases.

Coniferin_Metabolism cluster_cell Differentiating Xylem Cell cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole cluster_wall Cell Wall (Apoplast) CAlc Coniferyl Alcohol Coniferin_cyto This compound CAlc->Coniferin_cyto UCGT Coniferin_vac This compound (Storage) Coniferin_cyto->Coniferin_vac H+/Coniferin Antiporter Coniferin_wall This compound Coniferin_cyto->Coniferin_wall Transport to Cell Wall Coniferin_vac->Coniferin_cyto Export CAlc_wall Coniferyl Alcohol Coniferin_wall->CAlc_wall β-Glucosidase Lignin Lignin Polymer CAlc_wall->Lignin Peroxidases/ Laccases

Transport and Metabolic Fate of this compound during Lignification.

Experimental Protocols

Accurate analysis of this compound requires robust methodologies for extraction, separation, and detection. The following sections outline key experimental protocols cited in the literature.

General Workflow for this compound Analysis

The analysis of this compound from plant material typically follows a multi-step process, from sample collection to data analysis.

Experimental_Workflow A Plant Tissue Collection (e.g., Cambium, Xylem) B Sample Preparation (Flash-freezing, Lyophilization, Grinding) A->B C Extraction (e.g., Hot Water or Solvent Extraction) B->C D Extract Filtration & Concentration C->D E Analytical Quantification (HPLC, LC-MS) D->E F In-situ Localization (MALDI-MSI) D->F G Data Analysis (Quantification, Distribution Mapping) E->G F->G

General Experimental Workflow for this compound Analysis.
Protocol for Extraction and Quantification by LC-MS

This protocol is adapted from methodologies used for quantifying monolignol glucosides in Pinus thunbergii.

  • Sample Preparation: Collect fresh plant tissue (e.g., serial tangential sections from differentiating xylem). Immediately freeze in liquid nitrogen and lyophilize.

  • Extraction:

    • Place a known weight of lyophilized tissue (e.g., 10-50 mg) into a microtube.

    • Add 1.0 mL of deionized water containing a suitable internal standard (e.g., 1-naphthylacetic acid at 1 µM).

    • Incubate the mixture at 80°C for 60 minutes with intermittent vortexing.

    • Centrifuge the sample to pellet the tissue debris.

  • Filtration and Concentration:

    • Filter the supernatant through a 0.22 µm membrane filter.

    • Freeze the filtered extract at -30°C and lyophilize to dryness.

  • LC-MS Analysis:

    • Re-dissolve the dried extract in a known volume (e.g., 100 µL) of deionized water.

    • Inject an aliquot into an LC-MS system.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution program (e.g., water and acetonitrile, both with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in a suitable mode (e.g., selected ion monitoring, SIM) to detect the characteristic ions for this compound (e.g., m/z 360 for [M+NH4]+ or m/z 365 for [M+Na]+).

    • Quantification: Generate a standard curve using authentic this compound standard and calculate the concentration in the original tissue based on the peak area relative to the internal standard.

Protocol for In-situ Localization by MALDI-MSI

This protocol is based on the method developed to visualize this compound distribution in softwood species, which crucially distinguishes it from sucrose (B13894).

  • Sample Preparation:

    • Prepare fresh, frozen sections (e.g., 10-20 µm thick) of the plant tissue using a cryostat.

    • Mount the sections onto a MALDI target plate.

  • Osmium Tetroxide Vapor Treatment:

    • Place the target plate in a sealed chamber containing a small vial of 4% osmium tetroxide solution.

    • Expose the tissue sections to the vapor for a defined period (e.g., 2 hours) at room temperature. This treatment adds two hydroxyl groups to the C=C double bond of this compound, causing a specific mass shift, while sucrose remains unchanged.

  • Matrix Application:

    • Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section using a sprayer or automated deposition system.

  • MALDI-MSI Analysis:

    • Acquire mass spectra across the entire tissue section in a grid-like pattern using a MALDI-TOF mass spectrometer.

    • Generate ion intensity maps for the m/z corresponding to the osmium-treated this compound and sucrose to visualize their respective distributions.

Protocol for this compound Transport Assay

This biochemical assay characterizes the transport of this compound across plant membranes, adapted from studies on poplar and cypress.

  • Microsomal Vesicle Isolation:

    • Homogenize fresh, differentiating xylem tissue in a chilled extraction buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which contains membrane vesicles from the tonoplast and other endomembranes.

    • Resuspend the final microsomal pellet in a suitable buffer and determine the protein concentration.

  • Transport Assay:

    • Prepare a reaction mixture (total volume ~100 µL) containing:

      • HEPES-KOH buffer (50 mM, pH 7.5)

      • Mg/ATP (5 mM)

      • Radiolabeled or unlabeled this compound (50 µM)

      • Microsomal vesicles (~10 µg protein)

    • Initiate the transport reaction by adding the vesicles.

    • Incubate at 28°C for a defined time (e.g., 10-20 minutes).

    • Stop the reaction by adding ice-cold wash buffer and immediately filtering the mixture through a membrane filter to trap the vesicles.

    • Wash the filter rapidly to remove external this compound.

  • Quantification:

    • Quantify the amount of this compound taken up by the vesicles. If using radiolabeled this compound, measure radioactivity using a scintillation counter. If using unlabeled this compound, extract the vesicles and quantify using LC-MS.

    • Run control experiments in the absence of ATP or in the presence of proton pump inhibitors (e.g., bafilomycin A1) to confirm proton-dependent transport.

Conclusion and Future Directions

This compound is a key metabolite in vascular plants, acting as the primary storage and transport form of coniferyl alcohol for lignification. Its occurrence is tightly regulated, peaking in actively growing tissues and diminishing upon cell maturation. The protocols detailed herein provide a robust framework for the continued investigation of this compound. Future research should focus on elucidating the complete network of transporters involved in its subcellular and intercellular movement, exploring its metabolic roles beyond lignification, and further assessing the bioactivity of this compound and its derivatives for potential applications in medicine and materials science. The development of high-throughput screening methods and advanced imaging techniques will be instrumental in advancing our understanding of this important natural product.

References

The Biosynthetic Pathway of Coniferin in Coniferous Trees: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Coniferin, the 4-O-β-D-glucoside of coniferyl alcohol, is a key metabolite in coniferous trees, serving as the primary storage and transport form of the monolignol coniferyl alcohol, a principal precursor for the biosynthesis of guaiacyl lignin (B12514952).[1][2][3] The synthesis of this compound is intricately linked to the general phenylpropanoid pathway and is subject to tight seasonal and developmental regulation, showing significant accumulation in the cambial region during the onset of xylogenesis.[4][5] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in phytochemistry, biotechnology, and drug development.

The Core Biosynthetic Pathway

The formation of this compound originates from the amino acid L-phenylalanine and proceeds through two major stages: the general phenylpropanoid pathway, which produces a variety of phenolic compounds, and the monolignol-specific branch, culminating in the glucosylation of coniferyl alcohol.

Stage 1: The General Phenylpropanoid Pathway

This initial sequence of reactions converts L-phenylalanine into activated hydroxycinnamic acids, which are central intermediates for numerous metabolic pathways.

  • Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

  • Hydroxylation: trans-Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

  • CoA Ligation: The resulting p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A molecule to form p-coumaroyl-CoA. This thioester is a critical branch point for pathways leading to flavonoids, stilbenes, and lignin.

Stage 2: The Monolignol-Specific Pathway and Glucosylation

From p-coumaroyl-CoA, the pathway commits to the formation of monolignols.

  • Formation of Feruloyl-CoA: A series of reactions involving enzymes such as hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and p-coumaroyl shikimate 3'-hydroxylase (C3'H) lead to the synthesis of caffeoyl-CoA, which is subsequently methylated to produce feruloyl-CoA.

  • First Reduction: Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of feruloyl-CoA to coniferaldehyde (B117026).

  • Second Reduction: Cinnamyl Alcohol Dehydrogenase (CAD) further reduces coniferaldehyde to coniferyl alcohol, the direct precursor to this compound.

  • Final Glucosylation: The terminal step is the glucosylation of the 4'-hydroxyl group of coniferyl alcohol. This reaction is catalyzed by UDP-glucose:coniferyl-alcohol glucosyltransferase (CAGT or UGT) , which transfers a glucose moiety from UDP-glucose to coniferyl alcohol, yielding this compound and UDP. This step renders the monolignol water-soluble and stable for storage and transport.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic conversions from L-phenylalanine to this compound.

Coniferin_Biosynthesis Figure 1: Biosynthetic Pathway of this compound Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA p-Coumaroyl-CoA HCT_C3H multiple steps (HCT, C3'H, etc.) CouCoA->HCT_C3H FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde CAD CAD ConAld->CAD ConAlc Coniferyl Alcohol UGT CAGT / UGT ConAlc->UGT This compound This compound UDPGlc UDP-Glucose UDPGlc->UGT UDP UDP PAL->Cin C4H->Cou CL->CouCoA HCT_C3H->FerCoA CCR->ConAld CAD->ConAlc UGT->this compound UGT->UDP

Caption: Enzymatic steps from L-Phenylalanine to this compound.

Pathway Regulation

The biosynthesis of this compound is tightly regulated to coordinate with developmental cues, particularly wood formation (xylogenesis) and defense responses.

  • Transcriptional Regulation: The expression of genes encoding pathway enzymes is a primary control point. Transcription factors from the MYB family are known to regulate lignin biosynthesis and, by extension, the production of its precursors. In conifers, specific MYB repressors and activators control the flux through the phenylpropanoid pathway.

  • Seasonal and Developmental Control: this compound is not detectable in dormant cambium but accumulates to high levels in the spring, just before the onset of cell division and lignification of new tracheids. The activity of CAGT, the final enzyme in the pathway, is closely correlated with the annual cycle of cambial growth and dormancy, suggesting it is a key regulatory link.

  • Feedback Regulation: Recent studies suggest that monolignols themselves can act as signaling molecules. Coniferyl alcohol has been shown to trigger the proteolysis of PAL, the pathway's entry-point enzyme, and to feedback-regulate the expression of other lignin biosynthetic genes, providing a mechanism for homeostatic control.

Quantitative Data

Quantitative analysis is crucial for understanding the dynamics of the this compound pathway. While comprehensive enzyme kinetic data for coniferous species is not extensively compiled in single reports, studies frequently employ quantitative methods for gene expression and metabolite levels.

Table 1: Relative Expression of Phenylpropanoid Genes in Scots Pine (Pinus sylvestris) This table summarizes findings on the relative expression of key pathway genes during the formation of earlywood versus latewood in individuals with high wood density.

GeneEnzymeRelative Expression (Earlywood vs. Latewood)Reference
PAL1 Phenylalanine ammonia-lyase~5 times higher during earlywood formation
CCR Cinnamoyl-CoA reductasePositively correlated with PAL1 expression
CAD Cinnamyl alcohol dehydrogenaseNo significant change reported between stages in this group

Data adapted from a study on open-pollinated Scots pine families, highlighting transcriptional regulation during different phases of wood development.

Experimental Protocols

Investigating the this compound pathway involves a combination of metabolomic, enzymatic, and molecular biology techniques.

Protocol: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from methodologies used for analyzing monolignols and their glucosides in pine tissues.

  • Tissue Homogenization: Collect fresh tissue from the cambial zone and developing xylem. Immediately freeze in liquid nitrogen and lyophilize.

  • Extraction:

    • To a microtube containing a known weight of lyophilized tissue (e.g., 5-10 mg), add 1.0 mL of 80°C deionized water containing an appropriate internal standard (e.g., 1-naphthylacetic acid at 1 µM).

    • Incubate the mixture at 80°C for 60 minutes with intermittent vortexing.

    • Centrifuge the sample to pellet debris and filter the supernatant through a 0.22 µm membrane filter.

    • Freeze the filtered extract at -30°C and lyophilize to dryness.

  • Sample Reconstitution: Re-dissolve the dried extract in a specific volume (e.g., 100 µL) of distilled water or initial mobile phase.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system equipped with a reverse-phase C18 column.

    • Use a gradient elution program, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Perform mass spectrometry in negative or positive ion mode, using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and specificity, targeting the known mass-to-charge ratio (m/z) of this compound.

    • Quantify this compound by comparing its peak area to that of the internal standard and a standard calibration curve.

Protocol: UDP-glucose:coniferyl-alcohol glucosyltransferase (CAGT) Activity Assay

This is a generalized colorimetric protocol based on the principles of coupled glycosyltransferase assays. The assay measures the UDP byproduct of the CAGT reaction.

  • Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 5 mM MgCl₂, 10% glycerol). Centrifuge to remove cell debris and use the supernatant as the crude enzyme source.

  • Reaction Mixture Preparation (per reaction):

    • 50 mM HEPES buffer (pH 7.8)

    • 1 mM UDP-glucose (substrate)

    • 0.5 mM Coniferyl alcohol (substrate, dissolved in a minimal amount of DMSO). Ensure the final DMSO concentration is consistent across all assays and does not exceed 1-2%.

    • 5 mM MgCl₂

    • 1 unit of alkaline phosphatase

    • Crude enzyme extract (volume to be optimized)

  • Assay Procedure:

    • Pre-warm the reaction mixture (without enzyme) to the optimal temperature (e.g., 30-40°C).

    • Initiate the reaction by adding the enzyme extract.

    • Incubate for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a strong acid or by heat inactivation.

  • Phosphate (B84403) Detection:

    • The alkaline phosphatase in the reaction mix will hydrolyze the UDP produced by CAGT, releasing inorganic phosphate (Pi).

    • Add a malachite green-molybdate reagent to the stopped reaction. This reagent forms a colored complex with the released Pi.

    • Measure the absorbance at ~620-660 nm using a spectrophotometer or plate reader.

    • Calculate the amount of Pi released using a phosphate standard curve. The amount of Pi is directly proportional to the CAGT activity.

Research Workflow Visualization

The following diagram outlines a typical workflow for investigating the this compound biosynthetic pathway.

Research_Workflow Figure 2: Experimental Workflow for Pathway Analysis Start Hypothesis: Investigate pathway regulation during xylogenesis Tissue Tissue Collection (e.g., Cambial zone, developing xylem from different growth stages) Start->Tissue Split1 Tissue->Split1 Metabolite Metabolite Analysis Split1->Metabolite Enzyme Enzyme Analysis Split1->Enzyme Gene Gene Expression Analysis Split1->Gene ExtractM Extraction of Polar Metabolites Metabolite->ExtractM LCMS LC-MS/GC-MS Analysis (Quantify this compound, precursors) ExtractM->LCMS Analysis Data Integration & Analysis (Correlate metabolites, enzyme activity, and gene expression) LCMS->Analysis ExtractP Protein Extraction Enzyme->ExtractP Assay Enzyme Activity Assays (e.g., CAGT, PAL, CAD) ExtractP->Assay Assay->Analysis RNA RNA Extraction & cDNA Synthesis Gene->RNA qPCR qPCR Analysis (PAL, CAD, CCR, CAGT genes) RNA->qPCR qPCR->Analysis Conclusion Conclusion & Model Building Analysis->Conclusion

Caption: A logical workflow for studying this compound biosynthesis.

References

The Dawn of Vanillin: A Technical Account of the Historical Discovery and Initial Studies of Coniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the seminal 19th-century research that led to the discovery and initial characterization of coniferin, a pivotal moment in the history of organic chemistry and flavor science. This document provides a detailed account of the historical context, the scientists involved, the pioneering experimental methodologies, and the initial quantitative analyses of this important glucoside. It is intended for researchers, scientists, and professionals in the fields of drug development, natural products, and the history of science.

Historical Context: The Quest for Synthetic Vanillin (B372448)

The story of this compound's early investigation is inextricably linked to the burgeoning field of organic chemistry in the latter half of the 19th century and the commercial demand for vanilla flavoring. The prized aroma of vanilla beans comes primarily from the compound vanillin. The quest to synthesize vanillin from a more abundant and economical source was a significant driver of chemical research during this period.

In the early 1870s, two German chemists, Ferdinand Tiemann and Wilhelm Haarmann, embarked on a course of research that would culminate in the first successful synthesis of vanillin. Their work was spurred by the investigations of the pharmacist Wilhelm Kubel, who had been studying the constituents of the cambial sap of coniferous trees. It was from this sap that a crystalline substance, this compound, was isolated.

Wilhelm Haarmann's doctoral dissertation in 1872, titled "Über einige Derivate der Glucoside this compound und Salicin" (On some derivatives of the glucosides this compound and salicin), laid the foundational work.[1] This research culminated in a landmark paper published in 1874 in the Berichte der deutschen chemischen Gesellschaft by Tiemann and Haarmann, titled "Ueber das this compound und seine Umwandlung in das aromatische Princip der Vanille" (On this compound and its conversion into the aromatic principle of vanilla), which detailed the extraction of this compound and its oxidation to produce vanillin.[2][3][4] This achievement not only provided a pathway to synthetic vanillin but also significantly advanced the understanding of glucosides and aromatic compounds.

Initial Quantitative Analysis of this compound

The early studies on this compound by Tiemann and Haarmann involved its characterization through the analytical techniques of the time. This included determining its physical properties and elemental composition to establish its chemical formula.

PropertyObserved ValueReference Documents
Chemical Formula C₁₆H₂₂O₈Deduced from elemental analysis.
Molar Mass 342.34 g/mol Calculated based on the determined chemical formula and atomic weights of the time.
Appearance White, crystalline solidAs described in 19th-century publications.
Melting Point 186 °CDetermined using a melting point apparatus, a standard technique for purity assessment in the 19th century.
Solubility Soluble in hot water, sparingly in cold waterBasic solubility tests would have been performed to guide the extraction and crystallization processes.
Elemental Analysis (C, H, O) Not explicitly found in the search results.While elemental analysis was performed, the specific percentage values from Tiemann and Haarmann's original 1874 paper were not located in the conducted searches.
Optical Rotation Not explicitly found in the search results.As a glucoside, this compound is chiral and would exhibit optical activity. However, the specific rotation value from the initial studies was not found.

Pioneering Experimental Protocols

The methodologies employed by Tiemann and Haarmann were foundational for the study of natural glucosides. The following protocols are reconstructed based on the available historical scientific literature and an understanding of 19th-century laboratory practices.

Extraction and Purification of this compound from Conifer Cambium

This protocol describes the likely steps taken to isolate crystalline this compound from the sap of coniferous trees.

  • Collection of Cambial Sap: In the spring, when the sap flow in coniferous trees is most abundant, incisions were made into the cambium layer of the trees to collect the exuding sap.

  • Initial Processing: The collected sap was likely filtered to remove solid debris such as bark and plant fibers.

  • Concentration: The filtered sap was then concentrated by gentle heating to evaporate a portion of the water. This process would have increased the concentration of dissolved solids, including this compound.

  • Crystallization: The concentrated sap was allowed to cool and stand for an extended period. As the solution cooled and the water content decreased, the solubility of this compound would have been exceeded, leading to the formation of crystals.

  • Isolation and Washing: The crude crystals of this compound were isolated from the mother liquor by filtration. The crystals were then likely washed with a small amount of cold water to remove soluble impurities.

  • Recrystallization: For further purification, the crude this compound was dissolved in a minimal amount of hot water. The hot solution was then allowed to cool slowly, promoting the formation of purer, well-defined crystals. This process of recrystallization may have been repeated until a product with a consistent melting point was obtained.

Characterization of this compound

Once purified, the crystalline this compound was subjected to the analytical methods of the era to determine its properties.

  • Melting Point Determination: A small sample of the purified this compound crystals was placed in a capillary tube and heated in a melting point apparatus. The temperature at which the crystals melted was recorded as a key indicator of purity.

  • Elemental Analysis (Combustion Analysis): To determine the empirical formula, a weighed sample of this compound was subjected to combustion analysis. The sample was burned in a stream of oxygen, and the resulting combustion products, carbon dioxide and water, were collected and weighed. From the masses of CO₂ and H₂O, the percentages of carbon and hydrogen in the original sample were calculated. The percentage of oxygen was typically determined by difference. This technique, refined by Justus von Liebig, was a cornerstone of organic chemistry in the 19th century.

  • Hydrolysis of this compound: To confirm its nature as a glucoside, a sample of this compound was hydrolyzed. This was likely achieved by heating the this compound in an acidic solution (e.g., dilute sulfuric acid) or by using an enzyme preparation like emulsin. The hydrolysis would have cleaved the glycosidic bond, yielding glucose and coniferyl alcohol. The presence of glucose could then be confirmed by its characteristic properties, such as its reducing action on Fehling's solution.

Conversion of this compound to Vanillin

The pivotal experiment that linked this compound to vanillin was its oxidation.

  • Oxidation Reaction: A solution of purified this compound was treated with an oxidizing agent. Tiemann and Haarmann famously used a mixture of potassium dichromate and sulfuric acid.

  • Formation of Glucovanillin (B191341): The oxidation of the coniferyl alcohol moiety of this compound resulted in the formation of glucovanillin.

  • Hydrolysis of Glucovanillin: The resulting glucovanillin was then hydrolyzed, either by heating with dilute acid or with emulsin, to break the glycosidic bond.

  • Isolation of Vanillin: This final hydrolysis step yielded glucose and vanillin. The vanillin could then be isolated from the reaction mixture, likely by extraction with a suitable solvent, and purified, for instance, by crystallization. The identity of the synthesized vanillin was confirmed by comparing its physical and chemical properties to those of vanillin isolated from natural vanilla beans.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the key experimental processes described in the initial studies of this compound.

coniferin_discovery_workflow cluster_extraction Isolation of this compound cluster_characterization Characterization cluster_synthesis Synthesis of Vanillin conifer_sap Conifer Cambial Sap concentration Concentration (Heating) conifer_sap->concentration Filtration crystallization Crystallization concentration->crystallization purification Recrystallization crystallization->purification Isolation This compound Purified this compound purification->this compound melting_point Melting Point Determination This compound->melting_point elemental_analysis Elemental Analysis This compound->elemental_analysis hydrolysis Acid/Enzymatic Hydrolysis This compound->hydrolysis oxidation Oxidation (K₂Cr₂O₇/H₂SO₄) This compound->oxidation glucose Glucose hydrolysis->glucose coniferyl_alcohol Coniferyl Alcohol hydrolysis->coniferyl_alcohol glucovanillin Glucovanillin oxidation->glucovanillin hydrolysis_vanillin Hydrolysis glucovanillin->hydrolysis_vanillin vanillin Vanillin hydrolysis_vanillin->vanillin

References

The Solubility Profile of Coniferin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Coniferin's Solubility in Dimethyl Sulfoxide (DMSO), Methanol, and Other Common Organic Solvents for Applications in Research and Drug Development.

Introduction

This compound, a glucoside of coniferyl alcohol, is a naturally occurring phenylpropanoid found in a variety of plants, notably in the cambial sap of conifers. As a key intermediate in the biosynthesis of lignin (B12514952), this compound plays a crucial role in the structural integrity of the plant cell wall. Beyond its botanical significance, this compound has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the solubility of this compound in DMSO, methanol, and other organic solvents, offering valuable data and methodologies for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is a critical first step in the design of in vitro and in vivo studies, formulation development, and the overall advancement of research involving this compound.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. For researchers working with this compound, having precise solubility data is essential for preparing stock solutions, designing experiments, and interpreting results.

Quantitative Solubility Data

This compound exhibits a range of solubilities in common laboratory solvents. While qualitative descriptions are widely available, precise quantitative data can be more challenging to ascertain. The following tables summarize the available quantitative and qualitative solubility information for this compound in various organic solvents and water.

Table 1: Quantitative Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (M)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100[1]0.292Not SpecifiedUltrasonic treatment may be required to achieve this concentration. The hygroscopic nature of DMSO can impact solubility.[1]
WaterH₂O18.0250.015Not SpecifiedOne gram dissolves in 200 mL of water.[2] Freely soluble in boiling water.[2]

Table 2: Qualitative Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )Solubility Description
MethanolCH₄O32.04Soluble[3]
EthanolC₂H₆O46.07Sparingly soluble
AcetoneC₃H₆O58.08Soluble
Ethyl AcetateC₄H₈O₂88.11Soluble
ChloroformCHCl₃119.38Soluble
DichloromethaneCH₂Cl₂84.93Soluble
PyridineC₅H₅N79.10Soluble
Diethyl EtherC₄H₁₀O74.12Practically insoluble

Note: "Soluble" and "sparingly soluble" are qualitative terms. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent. This method, coupled with a suitable analytical technique for quantification, provides reliable and reproducible data.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the general steps for determining the equilibrium solubility of this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (solid, high purity)
  • Solvent of interest (e.g., methanol, analytical grade)
  • Scintillation vials or other suitable sealed containers
  • Orbital shaker or rotator with temperature control
  • Analytical balance
  • Syringe filters (e.g., 0.22 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution has reached saturation.
  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or g/L.

Analytical Quantification: HPLC Method

A reversed-phase HPLC method is suitable for the quantification of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with or without a small amount of acid, e.g., 0.1% formic acid, for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., ~265 nm).

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Role of this compound in the Phenylpropanoid Pathway

This compound is a central molecule in the phenylpropanoid pathway, a major metabolic route in plants that produces a wide array of secondary metabolites, including lignin, flavonoids, and lignans. This pathway begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into various intermediates, ultimately leading to the synthesis of monolignols, the building blocks of lignin.

This compound serves as a transport and storage form of coniferyl alcohol, one of the primary monolignols. It is synthesized in the cytoplasm and then transported to the cell wall. There, it is hydrolyzed by β-glucosidases to release coniferyl alcohol, which is then oxidized and polymerized into the complex lignin structure.

Phenylpropanoid_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid fourCL 4CL pCou->fourCL pCouCoA p-Coumaroyl-CoA HCT HCT pCouCoA->HCT CaffCoA Caffeoyl-CoA CCoAOMT CCoAOMT CaffCoA->CCoAOMT FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde CAD CAD ConAld->CAD ConAlc Coniferyl Alcohol UGT UGT ConAlc->UGT Storage & Transport Peroxidase Peroxidases/ Laccases ConAlc->Peroxidase Polymerization This compound This compound betaG β-Glucosidase This compound->betaG Hydrolysis at Cell Wall Lignin Guaiacyl Lignin PAL->Cin C4H->pCou fourCL->pCouCoA HCT->CaffCoA C3H C3'H CCoAOMT->FerCoA CCR->ConAld CAD->ConAlc UGT->this compound Storage & Transport betaG->ConAlc Hydrolysis at Cell Wall Peroxidase->Lignin Polymerization

Biosynthesis of Guaiacyl Lignin via the Phenylpropanoid Pathway, highlighting the role of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow start Start: Add excess this compound to solvent equilibrate Equilibrate on shaker (24-72h at constant temp.) start->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (e.g., 0.22 µm syringe filter) settle->filter dilute Accurately dilute filtrate filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Quantify using calibration curve hplc->quantify calculate Calculate solubility quantify->calculate end End: Report solubility (mg/mL or g/L) calculate->end

Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in DMSO, methanol, and other organic solvents. The presented data, organized for clarity, alongside detailed experimental protocols, aims to facilitate the work of researchers and professionals in drug development. The high solubility of this compound in DMSO makes it a convenient solvent for preparing concentrated stock solutions. For other organic solvents, while qualitative data suggests good solubility, it is recommended that researchers perform their own quantitative determinations for applications requiring high precision. The provided experimental workflow and information on the phenylpropanoid pathway further enrich the understanding of this compound's chemical and biological context. As research into the therapeutic potential of this compound continues, a thorough understanding of its fundamental physicochemical properties, such as solubility, will remain indispensable.

References

Crystalline Solid Properties of Coniferin: An In-Depth Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferin, a glucoside of coniferyl alcohol, is a white crystalline solid naturally occurring in conifers and other plants.[1][2] As a key intermediate in the biosynthesis of lignin, it plays a crucial role in plant cell wall structure.[1][3] Beyond its botanical significance, this compound and its derivatives have garnered interest in the pharmaceutical and drug development sectors due to their potential antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the crystalline solid properties of this compound for laboratory use, including its physicochemical characteristics, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.

Physicochemical Properties of this compound

This compound presents as a white crystalline solid and is stable under standard laboratory conditions.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₂₂O₈
Molar Mass 342.344 g·mol⁻¹
Melting Point 186 °C (367 °F; 459 K)
Appearance White crystalline solid
Water Solubility Estimated: 5.797e+004 mg/L @ 25 °C
Specific Rotation [α]D²⁰ -64.8° (c = 0.43, in CHCl₃) for d-coniferin
UV-Vis λmax ~265 nm (at pH 7.0)

Solubility Profile:

This compound is soluble in a range of organic solvents, including methanol, ethanol, and DMSO. It is also soluble in chloroform, dichloromethane, and ethyl acetate. While sparingly soluble in cold water, its solubility increases significantly in hot water.

Stability and Storage:

This compound is stable under normal temperatures and pressures. For long-term storage, it is recommended to keep it in a well-closed container, desiccated at -20°C. It is incompatible with strong oxidizing agents and strong bases.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization of this compound's crystalline solid properties.

Solubility Determination (Isothermal Equilibrium Method)

This method determines the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • HPLC-UV or other suitable quantitative analysis equipment

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Centrifuge the withdrawn sample to remove any remaining suspended solids.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical technique like HPLC-UV.

  • Calculate the solubility in units such as g/100 mL or mg/mL.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax) of this compound and for quantitative analysis.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Calibrate the spectrophotometer with a blank solution (the pure solvent).

  • Record the absorbance spectrum of a standard solution over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of each standard solution and the unknown sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the unknown sample from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A typical procedure involves locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Analyze the spectra to assign chemical shifts, coupling constants, and integration values to the respective protons and carbons in the this compound molecule.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of this compound, such as its melting point and decomposition temperature.

Materials:

  • This compound

  • DSC and TGA instruments

  • Aluminum or other suitable sample pans

  • Inert gas (e.g., nitrogen)

Procedure:

  • DSC:

    • Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak.

  • TGA:

    • Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The resulting curve will show the decomposition temperature range of this compound.

Biological Signaling Pathways

This compound and its aglycone, coniferyl alcohol, have been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cancer. The following diagrams, generated using the DOT language, visualize these pathways.

Experimental Workflow for this compound Characterization

experimental_workflow cluster_sample Sample Preparation cluster_physicochem Physicochemical Characterization cluster_data Data Analysis & Interpretation This compound This compound Crystal solubility Solubility Determination This compound->solubility uv_vis UV-Vis Spectroscopy This compound->uv_vis nmr NMR Spectroscopy This compound->nmr thermal Thermal Analysis (DSC/TGA) This compound->thermal sol_data Solubility Data solubility->sol_data spec_data Spectroscopic Data uv_vis->spec_data nmr->spec_data therm_data Thermal Properties thermal->therm_data PTGS2_Apoptosis_Pathway This compound This compound ptgs2 PTGS2 (COX-2) Inhibition This compound->ptgs2 prostaglandins Reduced Prostaglandin Synthesis ptgs2->prostaglandins bcl2 Bcl-2 Downregulation prostaglandins->bcl2 leads to bax Bax Upregulation prostaglandins->bax leads to caspases Caspase Activation bcl2->caspases inhibits inhibition of bax->caspases promotes apoptosis Apoptosis caspases->apoptosis TAK1_MAPK_NFkB_Pathway coniferaldehyde Coniferaldehyde (related to this compound) tak1 TAK1 Inhibition coniferaldehyde->tak1 mapk MAPK Pathway (p38, JNK) Inhibition tak1->mapk nfkb NF-κB Pathway Inhibition tak1->nfkb inflammation Reduced Inflammatory Response mapk->inflammation nfkb->inflammation AMPK_Nrf2_Pathway coniferaldehyde Coniferaldehyde (related to this compound) ampk AMPK Activation coniferaldehyde->ampk nrf2 Nrf2 Activation ampk->nrf2 are Antioxidant Response Element (ARE) Binding nrf2->are antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress

References

Methodological & Application

Application Notes and Protocols for the Extraction of Coniferin from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferin, a glucoside of coniferyl alcohol, is a significant metabolite in coniferous plants, where it serves as a key intermediate in the biosynthesis of lignin.[1] Its role as a transport and storage form of coniferyl alcohol makes it a compound of interest for studies on lignification, plant biochemistry, and as a potential biomarker.[1] Furthermore, as a natural phenylpropanoid, this compound and its derivatives are explored for various pharmacological applications. This document provides detailed protocols for the extraction of this compound from plant tissues, methods for its purification and quantification, and an overview of its biosynthetic pathway.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound
Extraction MethodPrincipleAdvantagesDisadvantagesTypical Solvents
Maceration Soaking plant material in a solvent to dissolve soluble compounds.[2][3]Simple, requires minimal equipment, suitable for thermolabile compounds.[3]Time-consuming, may result in lower extraction yields compared to other methods.Methanol (B129727), Ethanol (B145695), Water, Acetone
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for efficient extraction with a smaller solvent volume.More efficient than maceration, requires less solvent.Requires heating, which can degrade thermolabile compounds.Methanol, Ethanol, Chloroform
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration and mass transfer.Faster extraction times, increased yield, reduced solvent consumption compared to conventional methods.May cause degradation of some compounds due to localized high temperatures and pressures.Ethanol, Methanol, Water
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced extraction.Very fast, highly efficient, reduced solvent usage.Requires specialized equipment, potential for localized overheating and degradation of compounds.Ethanol, Methanol, Acetone, Water
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures, which increases solvent efficiency and penetration.Fast, highly efficient, low solvent consumption, can be automated.Requires specialized and expensive equipment.Ethanol, Water, Methanol
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the extraction solvent, often with a co-solvent."Green" and environmentally friendly, highly selective, solvent is easily removed.High initial equipment cost, may require a co-solvent for polar compounds like this compound.Supercritical CO2 with Ethanol or Methanol as a co-solvent

Note: The yields of this compound are highly dependent on the plant species, tissue type, and the specific parameters of the extraction method used. Direct comparative studies on this compound yield from a single source using all these methods are limited in the available literature.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for efficient extraction. For most methods, the following steps are recommended:

  • Collection and Selection: Collect fresh plant material, such as the cambial tissue of conifers (e.g., Pinus strobus), where this compound concentrations are often high.

  • Drying: To prevent enzymatic degradation and microbial growth, dry the plant material. Freeze-drying (lyophilization) is the preferred method to preserve thermolabile compounds like this compound. Alternatively, air-drying in a well-ventilated, dark place or oven-drying at a low temperature (40-50°C) can be used.

  • Grinding: Grind the dried plant material into a fine, homogenous powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.

Extraction Protocols
  • Solvent Selection: Choose a suitable solvent. A mixture of ethanol or methanol and water (e.g., 70-80% alcohol) is often effective for extracting phenolic glycosides like this compound.

  • Extraction:

    • Place the powdered plant material in a sealed container.

    • Add the solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Agitate the mixture at room temperature for 24-72 hours.

  • Filtration: Separate the extract from the solid residue by filtration through filter paper (e.g., Whatman No. 1).

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, a thimble holder, and a condenser.

  • Sample Loading: Place the powdered plant material (10-20 g) in a cellulose (B213188) thimble and insert it into the thimble holder.

  • Extraction:

    • Add the extraction solvent (e.g., 80% ethanol) to the round-bottom flask (approximately 250 mL for a 20 g sample).

    • Heat the flask to the boiling point of the solvent.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • Solvent Evaporation: After extraction, cool the apparatus and collect the extract. Remove the solvent using a rotary evaporator.

  • Mixture Preparation: Mix the powdered plant material with the extraction solvent (e.g., 70% ethanol) in a beaker at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

  • Sonication:

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a frequency of 20-40 kHz for 20-30 minutes.

    • Monitor the temperature to prevent overheating; use a cooling water bath if necessary.

  • Filtration and Evaporation: Follow the same procedure as for maceration.

  • Mixture Preparation: Place the powdered plant material and the extraction solvent (e.g., 60% methanol) in a microwave-safe extraction vessel.

  • Extraction:

    • Set the microwave power (e.g., 400-600 W) and extraction time (e.g., 2-5 minutes).

    • These parameters should be optimized for the specific plant material and equipment.

  • Cooling, Filtration, and Evaporation: Allow the vessel to cool before opening. Filter the extract and evaporate the solvent as previously described.

Purification Protocol: Solid-Phase Extraction (SPE)

Crude extracts can be purified to enrich the this compound content using Solid-Phase Extraction (SPE).

  • Cartridge Selection: Use a reversed-phase C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., water with a low percentage of methanol) and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

  • Elution: Elute the this compound with a stronger solvent, such as a higher concentration of methanol or ethanol in water. Collect the eluate.

  • Solvent Evaporation: Evaporate the solvent from the eluate to obtain the purified this compound fraction.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the extracts can be determined using HPLC.

  • HPLC System: A standard HPLC system with a UV detector and a C18 column is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid), is commonly used.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a this compound standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the plant extracts in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Monitor the absorbance at a wavelength where this compound has a maximum, typically around 265 nm.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

This compound Biosynthesis and Lignification Pathway

The following diagram illustrates the biosynthetic pathway leading to this compound and its subsequent role in lignification, starting from the amino acid phenylalanine.

Coniferin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeyl_CoA Caffeyl-CoA p_Coumaroyl_CoA->Caffeyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD This compound This compound Coniferyl_alcohol->this compound UGT Lignin Lignin Coniferyl_alcohol->Lignin Peroxidases/Laccases This compound->Coniferyl_alcohol β-glucosidase

Caption: Biosynthesis of this compound from phenylalanine and its role in lignification.

General Experimental Workflow for this compound Extraction and Analysis

This diagram outlines the logical flow of the experimental process from plant material to purified and quantified this compound.

Extraction_Workflow Plant_Material Plant Material (e.g., Conifer Cambium) Drying Drying (Freeze-drying or Air-drying) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, MAE, etc.) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Solid-Phase Extraction) Crude_Extract->Purification Purified_Fraction Purified this compound Fraction Purification->Purified_Fraction Analysis Quantification (HPLC) Purified_Fraction->Analysis Data Quantitative Data Analysis->Data

References

Application Note: Quantification of Coniferin in Conifer Tissues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferin is a glucoside of coniferyl alcohol, a primary monolignol involved in the biosynthesis of lignin (B12514952) and other phenylpropanoids in plants. As a key metabolite in conifers, the accurate quantification of this compound is essential for research in plant biochemistry, forestry, and the development of plant-derived therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for the determination of this compound in various plant matrices. This application note provides a detailed protocol for the extraction and quantification of this compound from conifer tissues.

Principle of the Method

This method employs reversed-phase HPLC to separate this compound from other components in the plant extract. The separation is achieved on a C18 stationary phase with a polar mobile phase. This compound is detected by its UV absorbance, and quantification is performed using an external standard calibration curve.

Data Presentation

The following table summarizes representative quantitative data for this compound found in the cambial region of various conifer species, as determined by HPLC.

Conifer SpeciesTissueThis compound Concentration (mM)Reference
Pinus banksianaCambial Sap / Developing XylemUp to 10[1]
Pinus strobusCambial Sap / Developing XylemUp to 10[1]
Larix laricinaCambial Sap / Developing XylemUp to 10[1]
Picea glaucaCambial Sap / Developing XylemUp to 10[1]
Pinus strobusProtoplasts from Differentiating Xylem1.0 - 1.6[2]
Pinus thunbergiiDifferentiating XylemPeak near cambial zone

Experimental Protocols

Sample Preparation: Extraction of this compound from Conifer Bark

This protocol is a general guideline and may require optimization based on the specific conifer species and tissue being analyzed.

Materials:

  • Fresh or frozen conifer bark tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Freeze the conifer bark tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Accurately weigh approximately 1 g of the powdered tissue into a centrifuge tube.

  • Add 10 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for this compound Quantification

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm
Injection Volume 10 µL

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock standard solution with the mobile phase.

Calibration Curve:

  • Inject each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be ≥ 0.999.

Sample Analysis:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of this compound.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with minor variations in flow rate, mobile phase composition, or temperature.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_quantification Quantification A Conifer Tissue (e.g., Bark) B Grind in Liquid Nitrogen A->B C Extract with 80% Methanol B->C D Sonicate & Centrifuge C->D E Collect & Filter Supernatant D->E F Inject into HPLC E->F Filtered Extract G Separation on C18 Column F->G H UV Detection at 262 nm G->H I Data Acquisition H->I L Calculate this compound Concentration I->L J Prepare this compound Standards K Generate Calibration Curve J->K K->L

Caption: Experimental workflow for this compound quantification.

coniferin_biosynthesis cluster_pathway This compound Biosynthesis Pathway cluster_enzymes Enzymes Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol CAD This compound This compound Coniferyl_alcohol->this compound UGT PAL PAL C4H C4H _4CL 4CL HCT HCT COMT COMT CCR CCR CAD CAD UGT UGT

Caption: Simplified this compound biosynthesis pathway from L-phenylalanine.

References

Application Notes: Synthesis and Significance of Coniferin and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coniferin is a naturally occurring glucoside of coniferyl alcohol, found predominantly in coniferous trees.[1] As a key metabolite, it serves as an intermediate for the storage and transport of coniferyl alcohol, a primary precursor in the biosynthesis of lignin.[2][3][4] The enzymatic hydrolysis of this compound by β-glucosidases releases coniferyl alcohol at the site of lignification in the cell wall. Understanding the synthesis and biological activity of this compound and its non-natural enantiomer, L-coniferin, is of significant interest to researchers in plant biochemistry, cell wall biology, and drug development. The stereochemistry of the glucose moiety plays a crucial role in biological processes such as enzymatic recognition and membrane transport. For instance, natural D-coniferin is transported across the cell membrane and hydrolyzed by specific β-glucosidases, whereas its enantiomer, L-coniferin, shows resistance to such enzymatic action and is not transported, highlighting the stereospecificity of these biological pathways.

The following protocols detail the chemical synthesis of both D-coniferin and its enantiomer, L-coniferin, providing a valuable tool for researchers to investigate these stereospecific interactions. The synthesis is a multi-step process starting from the respective glucose enantiomers.

Synthetic Workflow for this compound Enantiomers

The chemical synthesis of this compound and its enantiomer is a multi-step process that begins with the appropriate glucose enantiomer. The workflow involves acetylation of the glucose, followed by bromination to create a reactive glycosyl donor. This donor is then used to glycosylate a protected vanillin (B372448) derivative. Subsequent Knoevenagel condensation and reduction steps yield the final this compound product.

G cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_intermediates Intermediates cluster_product Final Product start_d D-Glucose acetylation Acetylation start_d->acetylation start_l L-Glucose start_l->acetylation inter1 Pentaacetyl-β-D/L-glucopyranose acetylation->inter1 Yield: ~89% bromination Bromination inter2 Acetobromo-α-D/L-glucose bromination->inter2 glycosylation Glycosylation (with Acetovanillone) inter3 Acetovanillone (B370764) Glucoside glycosylation->inter3 knoevenagel Knoevenagel Condensation inter4 Ferulic Acid Acetyl Glucoside Derivative knoevenagel->inter4 Yield: ~86% reduction Reduction (DIBAL-H) product_d D-Coniferin reduction->product_d product_l L-Coniferin reduction->product_l Yield: ~49% inter1->bromination inter2->glycosylation inter3->knoevenagel inter4->reduction

Figure 1: General workflow for the chemical synthesis of D- and L-coniferin.

Quantitative Data Summary

The following tables summarize the yields and key properties of the intermediates and final products in the synthesis of L-coniferin. The reactivity and yields for the D-coniferin synthesis are reported to be nearly identical.

Table 1: Synthesis Yields for L-Coniferin and Intermediates

StepProductStarting MaterialYield (%)Reference
AcetylationPentaacetyl-β-L-glucopyranose (3L)L-Glucose (2L)88.9
Knoevenagel CondensationEthyl Ferulate Tetraacetyl-β-L-glucopyranoside (6L)Compound 5L85.9
Reduction & DeprotectionL-Coniferin (1L)Compound 6L49.1

Table 2: Physicochemical Properties of L-Coniferin and Intermediates

CompoundFormulaM.P. (°C)Optical Rotation [α]DReference
Pentaacetyl-β-L-glucopyranose (3L)C₁₆H₂₂O₁₀132-133+20.7° (c=1.03, in CHCl₃)
Acetobromo-α-L-glucose (4L)C₁₄H₁₉BrO₉88-89+194.3° (c=1.04, in CHCl₃)
Ethyl Ferulate Tetraacetyl Glucoside (6L)C₂₆H₃₂O₁₃141-142+64.8° (c=0.43, in CHCl₃)
L-Coniferin (1L)C₁₆H₂₂O₈180-181+66.7° (c=0.5, in H₂O)
D-Coniferin (Natural) (1D)C₁₆H₂₂O₈186-68° (c = 0.5)

Experimental Protocols

The following protocols are adapted from the synthesis of L-coniferin (1L) from L-glucose (2L). The synthesis of D-coniferin follows the same procedure, starting with D-glucose.

Protocol 1: Synthesis of Pentaacetyl-β-L-glucopyranose (Compound 3L)
  • Reaction Setup: Suspend L-glucose (5 g, 27.8 mmol) and sodium acetate (B1210297) (2.5 g, 30.5 mmol) in acetic anhydride (B1165640) (25 mL).

  • Heating: Stir the suspension at 80 °C for 3.5 hours.

  • Work-up: Cool the reaction mixture to room temperature and extract with ethyl acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, distilled water, and brine.

  • Drying and Concentration: Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent under reduced pressure to yield a colorless residue.

  • Purification: Recrystallize the residue from ethanol (B145695) (EtOH) to give pure pentaacetyl-β-L-glucopyranose (9.63 g, 88.9% yield).

Protocol 2: Synthesis of Acetobromo-α-L-glucose (Compound 4L)
  • Reaction Setup: Dissolve pentaacetyl-β-L-glucopyranose (1000 mg, 2.56 mmol) in chloroform (B151607) (CHCl₃) (2 mL).

  • Addition of Reagent: Add a 30% solution of hydrobromic acid (HBr) in acetic acid (4 mL) to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into ice water and extract with CHCl₃.

  • Washing and Drying: Wash the organic layer with cold water, a saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄.

  • Concentration: Evaporate the solvent to obtain the product. This is typically used in the next step without further purification.

Protocol 3: Glycosylation to form Compound 5L

Note: This step involves the glycosylation of an acetovanillone derivative with the acetobromo-α-L-glucose from the previous step. The detailed synthesis of the specific aglycone precursor can be found in the cited literature.

Protocol 4: Knoevenagel Condensation to form Compound 6L
  • Reaction Setup: Dissolve the precursor glucoside (Compound 5L, 1000 mg, 2.07 mmol) and ethyl malonic acid (520 mg, 3.96 mmol) in pyridine (B92270) (16.5 mL).

  • Catalyst Addition: Add piperidine (B6355638) (0.275 mL, 2.78 mmol) to the solution.

  • Heating: Stir the reaction solution at 100 °C for 1.5 hours.

  • Concentration: Concentrate the mixture by azeotropic distillation with EtOH to yield a colorless residue.

  • Purification: Recrystallize the residue from EtOH to give the pure product, ethyl ferulate tetraacetyl-β-L-glucopyranoside (979 mg, 85.9% yield).

Protocol 5: Reduction to L-Coniferin (Compound 1L)
  • Reaction Setup: Dissolve Compound 6L (900 mg, 1.63 mmol) in toluene (B28343) (22 mL).

  • Addition of Reducing Agent: Add a 1.01 mol/L solution of diisobutylaluminium hydride (DIBAL-H) in toluene (15 mL, 15.1 mmol) dropwise to the solution at 0 °C over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.

  • Quenching: Slowly add EtOH (20 mL) to the mixture to quench the reaction. Stir at 0 °C for another 30 minutes.

  • Work-up: Concentrate the mixture and filter with hot water.

  • Concentration: Concentrate the filtrate by azeotropic distillation with EtOH to give a colorless residue.

  • Purification: Purify the residue using preparative thin-layer chromatography (silica gel, developed with CHCl₃:MeOH = 9:1, v/v) to yield L-coniferin (295 mg, 49.1% yield).

References

Applications of Coniferin in Elucidating Plant Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coniferin, a glucoside of coniferyl alcohol, serves as a crucial intermediate in the biosynthesis of lignin (B12514952) and other phenylpropanoids in plants. Its stability and solubility make it an ideal molecule for storage and transport of monolignol units required for lignification. The study of this compound metabolism and transport provides valuable insights into the regulation of carbon allocation to structural polymers and defense compounds. These application notes provide an overview of the use of this compound as a tool for researchers, scientists, and drug development professionals to investigate plant metabolic pathways. Detailed protocols for tracer studies, transport assays, and quantitative analysis are provided, along with key quantitative data and pathway diagrams.

Key Applications

  • Tracing Lignin Biosynthesis: Radiolabeled this compound can be used as a tracer to follow the uptake, transport, and incorporation of coniferyl alcohol into the lignin polymer. This allows for the investigation of the spatial and temporal dynamics of lignification in different tissues and under various developmental or environmental conditions.

  • Investigating Monolignol Transport: this compound's role as a transport form of coniferyl alcohol makes it a key substrate for studying the mechanisms of monolignol transport across cellular membranes. Vesicular transport assays using isolated membrane fractions can elucidate the kinetics and regulation of this compound transporters.

  • Probing Metabolic Branch Points: By supplying exogenous this compound, researchers can study its metabolism and the subsequent flux of carbon into different phenylpropanoid pathways, including the biosynthesis of lignans, and other secondary metabolites. This can help to identify key regulatory enzymes and metabolic control points.

  • Screening for Bioactive Compounds: The pathways involving this compound are also responsible for the synthesis of a wide array of bioactive compounds with potential pharmaceutical applications. Understanding the regulation of these pathways can aid in the metabolic engineering of plants to enhance the production of desired molecules.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism and transport, providing a reference for experimental design and data interpretation.

Plant SpeciesTissueThis compound ConcentrationReference
Pinus banksianaDeveloping Xylem Protoplasts1.0–1.6 mM[1][2][3]
Pinus strobusDeveloping Xylem Protoplasts1.0–1.6 mM[1][2]
Conifers (general)Developing XylemUp to 10 mM
Transporter PropertyHybrid Poplar (Populus sieboldii x P. grandidentata)Japanese Cypress (Chamaecyparis obtusa)
Apparent Km for this compound 60 - 80 µM24 - 26 µM
Cellular Localization Tonoplast and EndomembraneTonoplast and Endomembrane
Transport Mechanism H+/coniferin antiportH+/coniferin antiport

Experimental Protocols

Protocol 1: Radiolabeled this compound Tracer Study in Plant Stems

Objective: To trace the uptake and incorporation of this compound into the lignin of a plant stem.

Materials:

  • Young plant stems (e.g., pine, poplar)

  • Radiolabeled [14C] or [3H]-coniferin (custom synthesis)

  • Microcentrifuge tubes

  • Scalpel or razor blade

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Ethanol (B145695) (70%)

  • Cellulolytic and macerating enzymes (for cell wall isolation)

  • Autoradiography film or phosphor imager

Procedure:

  • Preparation of Plant Material: Excise a small segment of a young, actively growing plant stem.

  • Tracer Application: Place the cut end of the stem segment into a microcentrifuge tube containing a solution of radiolabeled this compound (e.g., 1 µCi in 100 µL of sterile water). Allow the stem to take up the solution for a defined period (e.g., 2, 6, 12, 24 hours).

  • Chase Period (Optional): After the initial uptake period, transfer the stem to a tube containing non-labeled nutrient solution for a "chase" period to follow the movement of the incorporated label.

  • Tissue Harvesting and Sectioning: After the desired incubation time, remove the stem segment. For macroscopic visualization, prepare thin cross-sections of the stem at different distances from the point of application.

  • Autoradiography: Place the sections on a slide and expose them to autoradiography film or a phosphor imager screen. The dark areas on the film will indicate the location of the radiolabel.

  • Quantitative Analysis (Lignin Incorporation):

    • Grind a portion of the stem tissue in liquid nitrogen.

    • Extract the tissue sequentially with 70% ethanol to remove soluble compounds.

    • The remaining insoluble material, enriched in cell walls, is then treated with cellulolytic and macerating enzymes to isolate the lignin fraction.

    • The radioactivity in the isolated lignin fraction is quantified by liquid scintillation counting.

    • Express the results as disintegrations per minute (DPM) per milligram of lignin.

Protocol 2: Vesicular Transport Assay for this compound

Objective: To characterize the transport of this compound across plant cell membranes using isolated vesicles.

Materials:

  • Plant tissue rich in developing xylem (e.g., cambial scrapings from debarked stems)

  • Homogenization buffer (e.g., 50 mM HEPES-KOH pH 7.5, 250 mM sorbitol, 5 mM DTT, 1 mM PMSF)

  • Microsomal isolation buffers (wash buffer, gradient solutions)

  • Reaction buffer (e.g., 10 mM HEPES-KOH pH 7.5, 250 mM sorbitol)

  • ATP and AMP solutions (as Mg-ATP and Mg-AMP)

  • Radiolabeled this compound

  • Unlabeled this compound (for competition assays)

  • Ionophores (e.g., FCCP, valinomycin) and inhibitors (e.g., vanadate, bafilomycin A1)

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Microsomal Vesicle Isolation:

    • Homogenize fresh plant tissue in ice-cold homogenization buffer.

    • Filter the homogenate and centrifuge at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

    • Resuspend the pellet in wash buffer and centrifuge again.

    • The final pellet containing microsomal vesicles is resuspended in a small volume of reaction buffer. The vesicles will be a mix of inside-out and right-side-out orientations.

  • Transport Assay:

    • In a microcentrifuge tube, combine the reaction buffer, radiolabeled this compound (e.g., 10 µM), and any inhibitors or competitors.

    • Initiate the transport reaction by adding the isolated microsomal vesicles. To distinguish between active and passive transport, run parallel reactions with Mg-ATP (to fuel active transport) and Mg-AMP (as a control).

    • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 1-10 minutes).

    • Stop the reaction by adding a large volume of ice-cold wash buffer.

    • Immediately filter the reaction mixture through a glass fiber filter using a vacuum manifold to trap the vesicles.

    • Wash the filter rapidly with more ice-cold wash buffer to remove external radioactivity.

  • Quantification:

    • Place the filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the ATP-dependent transport as the difference in radioactivity between the ATP- and AMP-containing reactions.

Protocol 3: HPLC Quantification of this compound in Plant Tissues

Objective: To quantify the concentration of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., cambial sap, xylem scrapings, leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile phase solvents (e.g., Acetonitrile and water with 0.1% formic acid)

  • This compound standard

Procedure:

  • Sample Extraction:

    • Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

    • Add a known volume of pre-chilled 80% methanol (B129727) to a known weight of the powdered tissue.

    • Vortex thoroughly and incubate on ice (e.g., for 30 minutes), with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: Linear gradient from 95% to 5% B

      • 35-40 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength of 265 nm.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a pure this compound standard.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

    • Express the results as µg or nmol of this compound per gram of fresh or dry weight of the plant tissue.

Visualizations

Coniferin_Metabolic_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol This compound This compound (Storage & Transport) Coniferyl_alcohol->this compound UGT Lignin Lignin Coniferyl_alcohol->Lignin Polymerization Lignans Lignans Coniferyl_alcohol->Lignans This compound->Lignin β-glucosidase & Polymerization

Caption: Simplified metabolic pathway of this compound biosynthesis and its incorporation into lignin and lignans.

Coniferin_Transport_Workflow Start Start: Isolate Microsomal Vesicles from Differentiating Xylem Prepare_Assay Prepare Reaction Mix: Buffer, Radiolabeled this compound Start->Prepare_Assay Split_Assay Split into two conditions Prepare_Assay->Split_Assay ATP_Condition Add Mg-ATP (Active Transport) Split_Assay->ATP_Condition Test AMP_Condition Add Mg-AMP (Control) Split_Assay->AMP_Condition Control Incubate Incubate at 25°C ATP_Condition->Incubate AMP_Condition->Incubate Stop_Reaction Stop Reaction with Ice-Cold Buffer Incubate->Stop_Reaction Filter Rapid Vacuum Filtration Stop_Reaction->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Calculate ATP-dependent Transport Quantify->Analyze

Caption: Experimental workflow for a vesicular transport assay to measure this compound uptake.

Coniferin_Transport_Mechanism Cytosol Cytosol Vacuole Vacuole / Endomembrane Lumen Tonoplast Tonoplast / Endomembrane Proton_Pump V-type H+-ATPase H_in H+ Proton_Pump->H_in H+ ADP ADP + Pi Proton_Pump->ADP Antiporter H+/Coniferin Antiporter H_out H+ Antiporter->H_out H+ Coniferin_in This compound Antiporter->Coniferin_in H_in->Antiporter H_out->Proton_Pump Coniferin_out This compound Coniferin_out->Antiporter ATP ATP ATP->Proton_Pump

Caption: Model for the proton-dependent antiport of this compound into the vacuole or endomembrane system.

References

Preparing Stable Coniferin Stock Solutions for In Vitro Experiments: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferin, a glucoside of coniferyl alcohol, is a key metabolite in the lignification pathway of plants and has garnered interest for its potential pharmacological activities. Successful in vitro experimentation with this compound hinges on the accurate and consistent preparation of stable stock solutions. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions to ensure reproducibility and reliability in experimental outcomes. It includes a comprehensive summary of this compound's solubility in various solvents and stability under different storage conditions.

Introduction

This compound plays a significant role in plant biochemistry and is increasingly being investigated for its therapeutic potential, including its involvement in the PTGS2/Apoptosis signaling pathway. To facilitate this research, it is imperative to establish standardized procedures for the preparation of this compound solutions. This protocol outlines the necessary steps to create stable and sterile this compound stock solutions suitable for a wide range of in vitro applications, including cell-based assays and enzymatic studies.

Materials and Methods

Materials
  • This compound powder (high purity)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (B145695) (EtOH), absolute

  • Methanol (B129727) (MeOH), ACS grade

  • Sterile, deionized, and nuclease-free water

  • Sterile polypropylene (B1209903) centrifuge tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile syringe filters (0.22 µm) with polytetrafluoroethylene (PTFE) or nylon membranes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Data Presentation: Solubility and Storage of this compound

The selection of an appropriate solvent is critical for preparing a homogenous and stable stock solution. The following table summarizes the solubility and recommended storage conditions for this compound in commonly used laboratory solvents.

SolventSolubilityRecommended Storage TemperatureMaximum Storage Duration
Dimethyl Sulfoxide (DMSO)100 mg/mL-20°C1 month
-80°C6 months
Ethanol (EtOH)Soluble-20°CSeveral months
Methanol (MeOH)Soluble-20°CSeveral months
WaterVery slightly solubleNot recommended for stock solutionsN/A

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO, a commonly used concentration for in vitro studies.

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 342.34 g/mol .

    • To prepare 1 mL of a 100 mM solution, you will need: 0.1 L * 0.1 mol/L * 342.34 g/mol = 3.4234 g (for 1L) For 1 mL, this is 3.4234 mg.

    • Therefore, weigh out 34.23 mg of this compound to prepare 10 mL of a 100 mM stock solution.

  • Dissolution:

    • Aseptically transfer the weighed this compound powder into a sterile 15 mL polypropylene centrifuge tube.

    • Add 10 mL of cell culture grade DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.

  • Sterilization:

    • Draw the this compound-DMSO solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter with a PTFE or nylon membrane to the syringe. Caution: Do not use cellulose (B213188) acetate (B1210297) membranes as they are not compatible with DMSO.

    • Filter the solution into a new sterile polypropylene centrifuge tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile 1.5 mL polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions
  • Thawing:

    • When ready to use, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer.

    • It is crucial to add the this compound stock solution to the medium or buffer and mix immediately to avoid precipitation.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stable and sterile this compound stock solution.

G Workflow for Preparing this compound Stock Solution cluster_0 Preparation cluster_1 Sterilization cluster_2 Storage & Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Aseptic Technique filter Sterile Filter (0.22 µm PTFE/Nylon) dissolve->filter aliquot Aliquot into Single-Use Volumes filter->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in Culture Medium for Experiments store->dilute Thaw before use

Caption: A flowchart outlining the preparation of sterile this compound stock solutions.

Signaling Pathway

This compound has been shown to mediate apoptosis through the PTGS2/Apoptosis signaling pathway. The following diagram provides a simplified representation of this pathway.

G This compound-Mediated PTGS2/Apoptosis Signaling Pathway This compound This compound PTGS2 PTGS2 (COX-2) This compound->PTGS2 Inhibits Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase activation) This compound->Apoptosis_Pathway Promotes Prostaglandins Prostaglandins PTGS2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cell_Apoptosis Cell Apoptosis Apoptosis_Pathway->Cell_Apoptosis

Investigating Coniferin Membrane Transport Mechanisms in Plant Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the membrane transport mechanisms of coniferin in plant cells. This compound, a monolignol glucoside, is a key precursor in lignin (B12514952) biosynthesis. Understanding its transport across cellular membranes is crucial for manipulating lignin content and composition in plants, with significant implications for the biofuel, pulp and paper, and agricultural industries. Additionally, elucidating these transport systems can provide insights for drug development, as plant-based transporters can be targets for modulating the production of valuable secondary metabolites.

Introduction to this compound Transport

The transport of this compound from the cytosol to the cell wall for lignification is a critical step in plant development. Research indicates that this process is not a simple diffusion but is mediated by specific membrane transporters. The primary mechanism identified is a proton-dependent antiport system located on the tonoplast and endomembranes.[1][2][3] This process is ATP-dependent, relying on the proton gradient established by V-type ATPases.

Quantitative Data on this compound Transport

Biochemical analyses of membrane vesicles isolated from the differentiating xylem of various woody plants have provided key quantitative data on this compound transport kinetics. This data is essential for characterizing and comparing transporter efficiency across different species.

Plant SpeciesMembrane FractionApparent K"m" (µM)Optimal pHKey InhibitorsReference
Hybrid Poplar (Populus sieboldii × P. grandidentata)Tonoplast and Endomembrane-rich60 - 80~7.3Bafilomycin A1, Proton Gradient Erasers[2][3]
Japanese Cypress (Chamaecyparis obtusa)Tonoplast and Endomembrane-rich24 - 26Not explicitly stated, but experiments conducted at pH 7.5Bafilomycin A1, Proton Gradient Erasers

Note: The transport activity is strongly inhibited by bafilomycin A1, a specific inhibitor of vacuolar H+-ATPase, and by proton gradient erasers like NH₄Cl and gramicidin (B1672133) D. Conversely, vanadate, an inhibitor of P-type ATPases like ABC transporters, has no significant effect on this specific this compound transport mechanism.

Signaling and Transport Pathway

The transport of this compound into endomembrane compartments, such as the vacuole, is an active process driven by a proton gradient. This gradient is established by the activity of V-type H+-ATPases, which pump protons into the lumen of these compartments, acidifying them. The resulting electrochemical potential is then utilized by a putative H+/coniferin antiporter to move this compound from the cytosol into the vesicle lumen against its concentration gradient.

Coniferin_Transport_Pathway cluster_cytosol Cytosol (pH ~7.3) cluster_membrane Tonoplast / Endomembrane cluster_lumen Vesicle Lumen (Acidic) Coniferin_cyto This compound Antiporter H+/Coniferin Antiporter Coniferin_cyto->Antiporter Binding H_cyto H+ V_ATPase V-type H+-ATPase H_cyto->V_ATPase ATP ATP ATP->V_ATPase Energy Source ADP ADP + Pi V_ATPase->ADP H_lumen H+ V_ATPase->H_lumen Proton Pumping Antiporter->H_cyto Coniferin_lumen This compound Antiporter->Coniferin_lumen Translocation H_lumen->Antiporter Drives Transport

Caption: Proton-dependent this compound antiport mechanism.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for studying this compound transport using isolated membrane vesicles.

Preparation of Microsomal Vesicles from Differentiating Xylem

This protocol describes the isolation of membrane vesicles, which are essential for in vitro transport assays.

Vesicle_Preparation_Workflow Start Harvest Differentiating Xylem Homogenize Homogenize in Extraction Buffer Start->Homogenize Filter Filter through Miracloth Homogenize->Filter Centrifuge1 Centrifuge at low speed (e.g., 10,000 x g) to remove debris Filter->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Ultracentrifuge at high speed (e.g., 100,000 x g) Supernatant1->Centrifuge2 Pellet Collect Microsomal Pellet Centrifuge2->Pellet Resuspend Resuspend Pellet in Assay Buffer Pellet->Resuspend End Store at -80°C Resuspend->End

Caption: Workflow for microsomal vesicle preparation.

Materials:

  • Differentiating xylem tissue

  • Extraction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 250 mM sorbitol, 5 mM EDTA, 5 mM DTT, 1 mM PMSF, 1% (w/v) PVPP)

  • Assay Buffer (e.g., 10 mM HEPES-KOH pH 7.5, 250 mM sorbitol)

  • Blender or mortar and pestle

  • Miracloth

  • Centrifuge and ultracentrifuge with appropriate rotors

  • Potter-Elvehjem homogenizer

Protocol:

  • Harvest fresh differentiating xylem tissue and immediately place it on ice.

  • Chop the tissue into small pieces and homogenize in ice-cold Extraction Buffer (3 mL/g fresh weight) using a blender or mortar and pestle.

  • Filter the homogenate through four layers of Miracloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and gently resuspend the pellet in Assay Buffer using a Potter-Elvehjem homogenizer.

  • Determine the protein concentration of the vesicle suspension using a standard method (e.g., Bradford assay).

  • Aliquot the vesicle suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.

This compound Uptake Assay in Membrane Vesicles

This assay measures the ATP-dependent transport of this compound into the isolated vesicles.

Materials:

  • Microsomal vesicle suspension

  • Reaction Buffer (e.g., 100 mM HEPES-KOH pH 7.5, 5 mM MgSO₄)

  • [³H]-Coniferin or other radiolabeled this compound

  • Unlabeled this compound

  • ATP solution (e.g., 50 mM)

  • Inhibitors (e.g., bafilomycin A1, vanadate, NH₄Cl, gramicidin D)

  • Stop Solution (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., Whatman GF/F)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Thaw the microsomal vesicle aliquots on ice.

  • Prepare the reaction mixture in microcentrifuge tubes. A typical 200 µL reaction contains:

    • 100 mM HEPES-KOH (pH 7.5)

    • 5 mM Mg/ATP

    • 50 µM this compound (including a known amount of [³H]-coniferin)

    • 40 µg of membrane vesicle protein

  • For inhibitor studies, pre-incubate the vesicles with the inhibitor for a specified time before adding ATP to start the reaction.

  • Initiate the transport reaction by adding the ATP solution.

  • Incubate the reaction at 25°C for a specific time (e.g., 10 minutes). Time-course experiments should be conducted to ensure initial rates are measured.

  • Stop the reaction by adding 1 mL of ice-cold Stop Solution.

  • Immediately filter the reaction mixture through a glass fiber filter under vacuum.

  • Wash the filter rapidly with two portions of 5 mL ice-cold Stop Solution to remove external radioactivity.

  • Transfer the filter to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Controls should include reactions without ATP to measure background binding and ATP-independent transport.

Data Analysis: The rate of this compound uptake is calculated as pmol of this compound per mg of protein per minute. For kinetic analysis, the assay is performed with varying concentrations of unlabeled this compound, and the data are fitted to the Michaelis-Menten equation to determine the K"m" and V"max".

Conclusion

The investigation of this compound transport in plant cells is a dynamic field with significant implications for both basic plant biology and applied biotechnology. The protocols and data presented here provide a robust framework for researchers to explore these transport mechanisms further. By characterizing the transporters involved and understanding their regulation, new avenues for crop improvement and the production of valuable plant-derived compounds can be opened.

References

MALDI mass spectrometric imaging for localizing coniferin in xylem

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on MALDI Mass Spectrometric Imaging for the Localization of Coniferin in Xylem

Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free analytical technique used to visualize the spatial distribution of a wide range of molecules, from small metabolites to large proteins, directly in tissue sections.[1][2][3] In plant biology, MALDI-MSI provides crucial insights into the localization of primary and secondary metabolites, helping to elucidate their roles in metabolic pathways, growth, and defense mechanisms.[4]

This compound, a glucoside of coniferyl alcohol, is a key precursor in the lignification process in coniferous trees (softwoods).[1] Understanding its precise location within the differentiating xylem is essential for studying wood formation (xylogenesis). This application note details a protocol for the localization of this compound in the xylem of conifer species using MALDI-MSI, including a critical step to differentiate it from interfering compounds like sucrose (B13894).

A significant analytical challenge in this process is that this compound and sucrose share a similar mass-to-charge ratio (m/z) and produce comparable fragmentation patterns in collision-induced dissociation (CID) analysis, making them difficult to distinguish with standard MALDI-MSI. This protocol incorporates a chemical treatment with osmium tetroxide (OsO₄) vapor, which selectively reacts with the carbon-carbon double bond in the this compound molecule. This reaction introduces two hydroxyl groups, causing a predictable mass shift and allowing for the unambiguous identification and localization of this compound.

Experimental Protocols

Sample Preparation and Sectioning

Proper sample preparation is critical for maintaining the structural integrity and chemical distribution of metabolites within the tissue.

  • Tissue Collection: Collect fresh stem samples from a conifer species such as Chamaecyparis obtusa or Cryptomeria japonica. Immediately process or flash-freeze the samples in liquid nitrogen to halt metabolic activity and preserve molecular localization.

  • Embedding: Embed the frozen tissue blocks in a suitable medium, such as carboxymethyl cellulose (B213188) (CMC) or gelatin, to provide structural support during sectioning.

  • Cryosectioning: Mount the embedded block onto a cryostat microtome. Cut transverse sections of the xylem at a thickness of 15-30 µm. The optimal thickness may vary depending on the wood density.

  • Tissue Mounting: Thaw-mount the sections onto an indium-tin-oxide (ITO) coated glass slide or a standard MALDI target plate. A cryotape-transfer method can be used to ensure the section remains intact.

  • Drying: Dry the mounted sections under a gentle vacuum in a desiccator to remove residual water.

Osmium Tetroxide Vapor Treatment

This step is essential to differentiate this compound from sucrose.

  • Place the slide with the mounted tissue sections into a sealed chamber.

  • Introduce a small, open vial containing a 2% aqueous solution of osmium tetroxide into the chamber. Caution: Osmium tetroxide is highly toxic and volatile. All work must be performed in a certified fume hood with appropriate personal protective equipment.

  • Expose the tissue sections to the OsO₄ vapor for approximately 2 hours at room temperature.

  • After exposure, remove the OsO₄ source and ventilate the chamber thoroughly within the fume hood before retrieving the slide.

Matrix Application

The uniform application of a MALDI matrix is crucial for efficient analyte ionization.

  • Matrix Solution: Prepare a solution of 2,5-dihydroxybenzoic acid (DHB) at a concentration of 40 mg/mL in 50% methanol (B129727) or a similar solvent system.

  • Application: Use an automated spraying device, such as an HTX TM-Sprayer, to apply the matrix solution evenly over the tissue section. A typical protocol involves multiple passes at a controlled flow rate (e.g., 50 µL/min) and temperature (e.g., 80 °C) to create a fine, homogenous crystal layer.

MALDI-MSI Data Acquisition
  • Instrumentation: Perform the analysis using a MALDI time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometer equipped for imaging.

  • Acquisition Mode: Acquire data in positive ion mode.

  • Spatial Resolution: Set the laser raster step size to define the image resolution, typically between 25-75 µm.

  • Mass Range: Set the mass range to cover the expected m/z values for native this compound, sucrose, and the osmium-treated this compound.

  • Data Processing: Use imaging software (e.g., FlexImaging) to reconstruct the ion intensity maps from the acquired spectral data.

Data Presentation

The OsO₄ treatment induces a specific mass shift in this compound, allowing for its clear identification. The results can be summarized by comparing the detected m/z values before and after treatment.

CompoundNative [M+K]⁺ (m/z)Post-OsO₄ Treatment [M+OsO₄+K]⁺ (m/z)Localization in Differentiating Xylem
Sucrose ~381.1~381.1 (No Shift)Detected
This compound ~381.1~669.0 (Shift Observed)Confirmed in tracheid lumina

Note: The m/z values are approximate and represent the potassium adducts ([M+K]⁺), which are commonly observed for these molecules. The exact mass will depend on the specific adduct formed and instrument calibration.

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined below. This workflow ensures the preservation of spatial information and allows for the specific detection of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis a 1. Collect Fresh Xylem Tissue b 2. Embed & Flash-Freeze a->b c 3. Cryosectioning (15-30 µm) b->c d 4. Mount Section on Slide c->d e 5. OsO4 Vapor Treatment (Chemical Derivatization) d->e Distinction Step f 6. Apply MALDI Matrix (DHB) g 7. MALDI-MSI Data Acquisition f->g h 8. Generate Ion Intensity Maps g->h i Image of this compound Localization h->i Final Output e->f

Workflow for MALDI-MSI of this compound in Xylem.
Logical Diagram of Analyte Differentiation

This diagram illustrates the core problem of spectral overlap between this compound and sucrose and how osmium tetroxide treatment provides a definitive solution.

G cluster_0 The Challenge: Spectral Overlap cluster_1 The Solution: Selective Derivatization coniferin_native This compound mass_spec_initial MALDI-MSI Analysis coniferin_native->mass_spec_initial sucrose Sucrose sucrose->mass_spec_initial overlap Indistinguishable Signal at m/z ~381.1 mass_spec_initial->overlap coniferin_treated This compound + OsO4 Vapor sucrose_treated Sucrose + OsO4 Vapor mass_spec_final MALDI-MSI Analysis coniferin_treated->mass_spec_final sucrose_treated->mass_spec_final coniferin_shifted Distinct Signal at m/z ~669.0 mass_spec_final->coniferin_shifted sucrose_unshifted Original Signal at m/z ~381.1 mass_spec_final->sucrose_unshifted

Differentiating this compound from Sucrose.

References

Coniferin: A Key Biochemical Marker for Tracheid Differentiation in Conifers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

Coniferin, a glucoside of coniferyl alcohol, serves as a crucial biochemical marker indicating the commitment of cambial derivatives to differentiate into tracheids in coniferous species. Its accumulation precedes the onset of lignification, making it a valuable tool for studying wood formation (xylogenesis), screening for factors that influence tracheid differentiation, and potentially for applications in drug development targeting lignin (B12514952) biosynthesis pathways. These notes provide a comprehensive overview of this compound's role, quantitative data on its accumulation, and detailed protocols for its extraction, quantification, and visualization.

This compound is the primary storage and transport form of coniferyl alcohol, a key monomer in the synthesis of guaiacyl lignin, a major component of conifer wood.[1][2] Its presence is tightly regulated spatially and temporally, appearing in the cambial zone at the resumption of cell division in the spring and accumulating in the developing xylem.[3] It is notably absent in dormant cambia and leaves.[3] The study of this compound metabolism, including its synthesis by coniferyl alcohol glucosyltransferase (CAGT) and its hydrolysis by this compound-β-glucosidase to release coniferyl alcohol for lignification, provides critical insights into the regulation of wood development.[4]

Quantitative Data Summary

The concentration of this compound varies significantly across different tissues and developmental stages of tracheids. The following tables summarize quantitative data from studies on various conifer species.

SpeciesTissueDevelopmental StageThis compound ConcentrationReference
Pinus strobusDeveloping Xylem Protoplasts-1.0–1.6 mM
Pinus banksianaDeveloping Xylem Protoplasts-1.0–1.6 mM
Pinus thunbergiiCambial ZoneActive GrowthPeak concentration
Pinus thunbergiiDifferentiating XylemCell Wall ThickeningDeclining concentration

Experimental Protocols

Protocol 1: Extraction of this compound from Conifer Tissues

This protocol describes the extraction of this compound from cambial scrapings or developing xylem for subsequent quantification.

Materials:

  • Freshly harvested conifer tissue (e.g., from Pinus, Picea, or Larix species)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • 80% (v/v) ethanol

  • Microcentrifuge tubes

  • Microcentrifuge

  • Vortex mixer

  • Water bath or heat block

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Collection: Carefully collect tissue from the region of interest (e.g., cambial zone, differentiating xylem) from the conifer stem. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of 80% ethanol.

  • Incubation: Vortex the mixture thoroughly and incubate at 80°C for 60 minutes to extract this compound and other small molecules.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the cell debris.

  • Filtration: Carefully transfer the supernatant to a new microcentrifuge tube. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: The extract is now ready for quantification by HPLC or LC-MS. If not analyzing immediately, store the extracts at -20°C.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying this compound in plant extracts.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • This compound standard (for calibration curve)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification, optional)

Procedure:

  • Preparation of Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the extraction solvent.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes. The mobile phase can be acidified with 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm.

  • Analysis: Inject the prepared standards and the filtered plant extracts onto the HPLC system.

  • Quantification: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Signaling and Metabolic Pathway

G cluster_0 Environmental & Developmental Cues cluster_1 Hormonal Regulation cluster_2 Cambial Cell Fate cluster_3 This compound Metabolism cluster_4 Lignification Spring Spring Conditions (Photoperiod, Temperature) Auxin Auxin Spring->Auxin Induces Cytokinin Cytokinin Spring->Cytokinin Induces Cambial_Initial Cambial Initial Auxin->Cambial_Initial Promotes division Cytokinin->Cambial_Initial Promotes division Xylem_Mother_Cell Xylem Mother Cell Cambial_Initial->Xylem_Mother_Cell Differentiates to Differentiating_Tracheid Differentiating Tracheid Xylem_Mother_Cell->Differentiating_Tracheid Enlarges & commits CAGT CAGT (Coniferyl alcohol glucosyltransferase) Differentiating_Tracheid->CAGT Expresses beta_Glucosidase β-Glucosidase Differentiating_Tracheid->beta_Glucosidase Expresses in cell wall Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Alcohol->CAGT Lignin Lignin (in Cell Wall) Coniferyl_Alcohol->Lignin Polymerizes to UDP_Glucose UDP-Glucose UDP_Glucose->CAGT This compound This compound (Storage & Transport) CAGT->this compound Synthesizes This compound->beta_Glucosidase Substrate for beta_Glucosidase->Coniferyl_Alcohol Releases

Caption: Signaling and metabolic pathway of this compound in tracheid differentiation.

Experimental Workflow: this compound Extraction and Quantification

G A 1. Sample Collection (Cambium/Differentiating Xylem) B 2. Flash Freeze (Liquid Nitrogen) A->B C 3. Homogenization (Grind to fine powder) B->C D 4. Extraction (80% Ethanol, 80°C) C->D E 5. Centrifugation (Pellet debris) D->E F 6. Filtration (0.22 µm syringe filter) E->F G 7. HPLC/LC-MS Analysis F->G H 8. Data Analysis (Quantification against standard curve) G->H

Caption: Workflow for this compound extraction and quantification.

Experimental Workflow: In-Situ Localization of this compound

G A 1. Sample Preparation (Cryo-sectioning of fresh tissue) B 2. MALDI Matrix Application (e.g., 9-aminoacridine) A->B C 3. Osmium Tetroxide Vapor Treatment (To differentiate from sucrose) B->C D 4. MALDI-MSI Analysis C->D E 5. Image Generation (Mapping this compound distribution) D->E F 6. Correlation with Histology (Compare with microscopic images) E->F

Caption: Workflow for MALDI-MSI based in-situ localization of this compound.

References

Troubleshooting & Optimization

challenges in accurate coniferin quantification from complex plant matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of coniferin in complex plant matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound from plant samples?

A: The primary challenges stem from the complexity of the plant matrix. These include:

  • Matrix Effects: Co-extracted compounds can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods, which affects accuracy and precision.[1][2][3]

  • Interference from Isomers and Structurally Similar Molecules: Compounds like sucrose (B13894) can have a similar mass-to-charge ratio (m/z) to this compound, making them difficult to distinguish, particularly with techniques like MALDI-MS.[4][5]

  • Low Extraction Efficiency and Recovery: this compound is one of many compounds within the plant matrix, and efficiently extracting it while leaving behind interfering substances is difficult. The choice of extraction solvent and method is critical.

  • Analyte Stability: this compound can be susceptible to degradation during sample preparation and analysis due to factors like temperature, pH, and enzymatic activity.

Q2: Which analytical technique is best for this compound quantification: HPLC-UV or LC-MS/MS?

A: The choice depends on the specific requirements of your study.

  • HPLC-UV is a robust, widely available, and cost-effective technique suitable for routine quantification, especially when this compound concentrations are relatively high and the matrix is not overly complex. A well-developed method can provide excellent linearity, precision, and accuracy.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting trace amounts of this compound or for analyzing highly complex matrices. Its ability to use Multiple Reaction Monitoring (MRM) significantly reduces interference. However, it is more susceptible to matrix effects, which must be carefully evaluated and mitigated.

Q3: How can I distinguish this compound from sucrose during analysis?

A: This is a known challenge as both compounds have similar mass spectra. In Mass Spectrometric Imaging (MSI), a specific technique involves treating the sample section with osmium tetroxide vapor. Osmium tetroxide reacts with the carbon-carbon double bond present in the coniferyl alcohol moiety of this compound but does not react with sucrose. This reaction causes a specific mass shift for this compound, allowing it to be clearly distinguished from sucrose. For chromatographic methods, baseline separation on the HPLC column is essential.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Symptom: Your this compound peak is asymmetrical, with a tailing factor > 1.2 or a fronting factor < 0.9. This can lead to inaccurate integration and reduced resolution.

Potential Cause Troubleshooting Steps
Secondary Analyte Interactions For basic compounds like some alkaloids, free silanol (B1196071) groups on the silica-based C18 column can cause tailing. Solution: Operate the mobile phase at a lower pH (e.g., 3.0) to protonate the silanols, or use a highly end-capped, base-deactivated column.
Column Contamination / Blockage Sample matrix components can accumulate on the column inlet frit or packing material. This often affects all peaks and may increase backpressure. Solution: Use a guard column and replace it regularly. Filter all samples and mobile phases. Try flushing the column with a strong solvent (check manufacturer's instructions).
Column Bed Deformation (Void) A void or channel in the column packing leads to peak distortion. This can be caused by pressure shocks. Solution: Replace the column. A temporary fix may be to reverse-flush the column (if permitted by the manufacturer).
Mass or Volume Overload Injecting too much analyte mass or too large a sample volume can distort the peak. Solution: Dilute the sample or reduce the injection volume and re-inject.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing, especially for early-eluting peaks. Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated.
Problem 2: Inaccurate or Irreproducible Quantification

Symptom: You observe high variability between replicate injections, poor recovery of spiked standards, or results that are not consistent across batches.

Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components interfere with the ionization of this compound in the MS source. This is a primary cause of inaccuracy in LC-MS/MS. Solution: 1. Improve Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering components. SPE is often more effective than Liquid-Liquid Extraction (LLE) at reducing matrix effects. 2. Modify Chromatography: Adjust the HPLC gradient to separate this compound from the interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the standard will be affected in the same way as the analyte. 4. Use Matrix-Matched Calibration Curves: Prepare standards in a blank matrix extract to mimic the effect seen in the samples.
This compound Degradation This compound may be unstable under certain extraction or storage conditions (e.g., high temperature, extreme pH, light exposure, enzymatic activity). Solution: 1. Perform extraction at low temperatures. 2. Minimize sample exposure to light and heat. 3. Check the pH of your extraction solvent. 4. If enzymatic degradation is suspected, heat-treat or flash-freeze the plant material immediately after harvesting to denature enzymes.
Poor Extraction Recovery The chosen extraction solvent or method is not efficiently recovering this compound from the matrix. Solution: Optimize the extraction procedure. Test different solvents (e.g., methanol (B129727), ethanol, water, or mixtures) and methods (e.g., ultrasonication, reflux, pressurized liquid extraction). Perform recovery experiments by spiking a known amount of this compound standard into a blank matrix before extraction.
Inconsistent Sample Preparation Viscous samples due to high concentrations of nucleic acids or other macromolecules can lead to inconsistent loading. Solution: Ensure sample preparation steps are consistent. For highly viscous extracts, consider enzymatic treatment (e.g., with nucleases) or additional cleanup steps.

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Conifer Bark

This table summarizes the yield of total dissolved solids and specific compounds from conifer bark using different extraction methods, illustrating the significant impact of the chosen technique.

Plant Matrix Extraction Method Solvent Key Parameter Yield (% w/w of dry bark) Reference
Norway Spruce (Whole Bark)Hot Water ExtractionWater-15.2%
Scots Pine (Whole Bark)Hot Water ExtractionWater-11.2%
Pine BarkStirred Reactor1% Monoethanolamine (MEA)1 hour~38%
Pine BarkStirred Reactor3% Monoethanolamine (MEA)5 hours~55%
Pine BarkStirred Reactor5% Monoethanolamine (MEA)5 hours~56%
Pine BarkReflux2% Sodium Hydroxide (NaOH)->40%

Note: Yields represent total extractive substances, not solely this compound.

Table 2: Illustrative Comparison of Sample Cleanup Techniques on Analyte Recovery

While specific data for this compound is limited, this table illustrates the typical performance differences between Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for recovering small molecules from a biological matrix, highlighting the superior efficiency of SPE.

Cleanup Method Analyte Class Average Recovery (%) Key Advantages Reference
Solid Phase Extraction (SPE) Various Drugs85 - 95% High recovery, excellent removal of interferences, reduces matrix effects, easily automated.
Liquid-Liquid Extraction (LLE) Various Drugs50 - 75% Simple, low cost.

Experimental Protocols

Protocol: Quantification of this compound using HPLC-UV

This protocol provides a general framework for the validated quantification of this compound. It should be optimized and validated for your specific plant matrix and instrumentation.

1. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade methanol.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (Example: Pine Bark)

  • Accurately weigh ~1 g of finely powdered, dried pine bark.

  • Add 20 mL of 80% methanol (v/v).

  • Sonicate the mixture for 30 minutes in an ultrasonic bath, keeping the temperature low.

  • Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction on the pellet two more times.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Conditions

  • HPLC System: Standard HPLC with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile : 0.1% Formic Acid in Water (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

4. Method Validation

  • Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest Harvest & Stabilize (e.g., Flash Freeze) Grind Dry & Grind Plant Material Harvest->Grind Extract Solvent Extraction (e.g., Ultrasonication) Grind->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Filtered Extract Detect Detection (UV or MS/MS) HPLC->Detect Quant Quantification (Calibration Curve) Detect->Quant

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed? AllPeaks All Peaks Tailing? Start->AllPeaks Yes Onlythis compound Only this compound (or Basic Analytes) Tailing? AllPeaks->Onlythis compound No Sol_Guard Action: Replace Guard Column & Check Tubing AllPeaks->Sol_Guard Yes Sol_MobilePhase Action: Lower Mobile Phase pH or Use Base-Deactivated Column Onlythis compound->Sol_MobilePhase Yes Sol_Overload Action: Dilute Sample or Reduce Injection Volume Onlythis compound->Sol_Overload No Sol_Column Action: Replace Analytical Column Matrix_Effects Analyte This compound Ideal Ideal Response (Standard in Solvent) Analyte->Ideal Analyte Ionizes Efficiently Suppression Ion Suppression (Co-elution with Matrix) Analyte->Suppression Competition for Charge -> Reduced Analyte Signal Matrix Interference Matrix->Suppression Competition for Charge -> Reduced Analyte Signal

References

Technical Support Center: Optimizing Coniferin Extraction from Woody Plant Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of coniferin from woody plant samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from woody plant samples?

A1: The most common and effective methods for this compound extraction include conventional techniques like Soxhlet extraction and advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). Advanced methods are often preferred for their higher efficiency, reduced extraction time, and lower solvent consumption.

Q2: Which solvents are recommended for this compound extraction?

A2: The choice of solvent is critical and depends on the extraction method and the specific plant material. Generally, polar solvents are more effective for extracting glucosides like this compound. Aqueous ethanol (B145695) (50-80%) and aqueous methanol (B129727) are widely used and have shown good results.[1][2][3] The selection should balance extraction efficiency with the ease of downstream processing and potential for co-extraction of undesirable compounds.

Q3: How can I improve the yield of my this compound extraction?

A3: To optimize your yield, consider the following factors:

  • Particle Size: Grinding the woody material to a fine, uniform powder increases the surface area available for solvent penetration. A mesh size of 40-60 is often a good starting point.

  • Solvent-to-Solid Ratio: A higher ratio (e.g., 10:1 to 30:1 v/w) ensures complete wetting of the plant material and facilitates a favorable concentration gradient for diffusion.[1][4]

  • Temperature: Higher temperatures generally increase extraction efficiency. However, for thermally sensitive compounds, it is crucial to find a balance to prevent degradation.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent. Advanced methods like UAE and MAE can significantly shorten the required time.

Q4: How do I remove interfering compounds from my this compound extract?

A4: Woody plant extracts are complex mixtures. Common interfering compounds include other phenolics, resins, and sugars. Purification can be achieved through:

  • Liquid-Liquid Partitioning: Using solvents of varying polarities to separate compounds based on their differential solubility.

  • Column Chromatography: A highly effective method for isolating this compound from other extract components. Silica gel or reversed-phase columns are commonly used.

  • Precipitation: In some cases, unwanted compounds can be precipitated out of the solution by adjusting the solvent composition or temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incomplete Cell Lysis: The solvent is not effectively penetrating the plant cell walls. 2. Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently dissolve this compound. 3. Insufficient Extraction Time or Temperature: The extraction parameters are not adequate for complete extraction. 4. Improper Sample Preparation: The particle size of the woody material is too large.1. Optimize Grinding: Ensure the plant material is ground to a fine and uniform powder. 2. Solvent Optimization: Experiment with different polar solvents and their aqueous mixtures (e.g., varying percentages of ethanol in water). 3. Parameter Adjustment: Increase the extraction time or temperature, especially for conventional methods. For UAE and MAE, optimize power and cycle settings. 4. Increase Solvent-to-Solid Ratio: Use a higher volume of solvent relative to the plant material.
Degradation of this compound 1. Thermal Instability: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the breakdown of this compound. 2. pH Instability: Extreme pH conditions (highly acidic or alkaline) can cause hydrolysis of the glycosidic bond or other structural changes. 3. Enzymatic Degradation: The presence of endogenous β-glucosidases in the plant material can hydrolyze this compound to coniferyl alcohol.1. Temperature Control: Use lower extraction temperatures or shorter extraction times with methods like UAE and MAE. Evaporate solvents under reduced pressure using a rotary evaporator to minimize heat exposure. 2. pH Control: Maintain a neutral or slightly acidic pH (around 4-6) during the extraction process. 3. Enzyme Deactivation: Consider a brief heat treatment (blanching) of the fresh plant material before extraction to denature enzymes. Alternatively, perform extraction at low temperatures to minimize enzyme activity.
Co-extraction of Interfering Substances 1. Sucrose Interference: Sucrose has a similar mass-to-charge ratio (m/z) as this compound, which can interfere with mass spectrometry-based analysis. 2. High Resin or Lignin Content: Non-polar solvents may co-extract significant amounts of resins, while harsh extraction conditions can lead to the partial breakdown and solubilization of lignin.1. Selective Derivatization: For analytical purposes, chemical derivatization can be used to distinguish this compound from sucrose. 2. Multi-Step Extraction: Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove resins before extracting with a polar solvent for this compound. 3. Purification: Utilize column chromatography or other purification techniques to separate this compound from other co-extracted compounds.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the species, age, part of the plant, and growing conditions. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to different extraction efficiencies.1. Standardize Plant Material: Whenever possible, use plant material from the same source and batch. Document the collection details thoroughly. 2. Maintain Consistent Protocols: Strictly adhere to the established extraction protocol for all samples to ensure reproducibility.

Data Presentation: Comparison of Extraction Methods

The following tables summarize typical parameters and expected outcomes for different this compound extraction methods. Please note that the exact yields can vary significantly based on the plant material and specific experimental conditions.

Table 1: Comparison of Extraction Parameters for Different Methods

Parameter Soxhlet Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Principle Continuous solid-liquid extraction with a refluxing solvent.Use of acoustic cavitation to disrupt cell walls and enhance mass transfer.Use of microwave energy to heat the solvent and plant material, accelerating extraction.
Typical Solvent Ethanol, Methanol, AcetoneAqueous Ethanol (50-80%), Aqueous MethanolAqueous Ethanol (45-80%)
Temperature Boiling point of the solvent30-60°C50-120°C
Time 6-24 hours10-60 minutes5-30 minutes
Solvent-to-Solid Ratio ~10:1 (v/w)10:1 to 30:1 (v/w)20:1 to 30:1 (v/w)
Advantages Simple setup, well-established method.Fast, efficient, lower temperature operation.Very fast, efficient, reduced solvent usage.
Disadvantages Time-consuming, large solvent volume, potential for thermal degradation.Requires specialized equipment.Requires specialized equipment, potential for localized overheating.

Table 2: Illustrative Extraction Yields of Total Phenolics from Pine Bark (as a proxy for this compound)

Extraction Method Solvent Yield (% of dry weight) Reference
SoxhletWater/Ethanol (1:1)Higher than pure ethanol or water(Vieito et al., 2018)
SoxhletEthanolVariable(Vieito et al., 2018)
SoxhletWaterLower than ethanol mixtures(Vieito et al., 2018)
Ultrasound-Assisted80% Aqueous Methanol7.03% - 15.03%(Erol et al., 2024)
Hydrodynamic CavitationWater14.20%(Nisca et al., 2021)

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for your specific sample.

1. Sample Preparation: a. Dry the woody plant material (e.g., pine bark) at 40-50°C to a constant weight. b. Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction: a. Weigh 10 g of the powdered sample and place it in a suitable extraction vessel. b. Add 100 mL of 80% aqueous ethanol (1:10 solid-to-solvent ratio). c. Place the vessel in an ultrasonic bath or use an ultrasonic probe. d. Set the extraction temperature to 30-40°C. e. Apply ultrasound at a frequency of 20-40 kHz for 30-60 minutes. f. After extraction, filter the mixture to separate the extract from the solid residue.

3. Post-Extraction Processing: a. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C. b. The concentrated extract can be further purified using column chromatography.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample.

1. Sample Preparation: a. Dry and grind the woody plant material as described in the UAE protocol.

2. Extraction: a. Place 1 g of the powdered sample in a microwave extraction vessel. b. Add 20 mL of 70% aqueous ethanol (1:20 solid-to-solvent ratio). c. Seal the vessel and place it in the microwave extractor. d. Set the microwave power (e.g., 400-600 W) and extraction time (e.g., 10-20 minutes). e. Set the maximum temperature to 100-120°C. f. After the extraction cycle, allow the vessel to cool before opening. g. Filter the extract to remove the solid residue.

3. Post-Extraction Processing: a. Concentrate the extract using a rotary evaporator. b. Proceed with purification steps as needed.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Woody Plant Sample drying Drying (40-50°C) start->drying grinding Grinding (40-60 mesh) drying->grinding extraction_choice Choose Extraction Method grinding->extraction_choice soxhlet Soxhlet extraction_choice->soxhlet Conventional uae UAE extraction_choice->uae Advanced mae MAE extraction_choice->mae Advanced filtration Filtration soxhlet->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis (e.g., HPLC, LC-MS) purification->analysis final_product Pure this compound analysis->final_product lignin_biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT coniferaldehyde Coniferaldehyde ferulic_acid->coniferaldehyde 4CL, CCR coniferyl_alcohol Coniferyl Alcohol coniferaldehyde->coniferyl_alcohol CAD This compound This compound (Storage/Transport) coniferyl_alcohol->this compound UGT (Glucosylation) lignin Guaiacyl Lignin coniferyl_alcohol->lignin Peroxidases/Laccases (Polymerization) This compound->coniferyl_alcohol β-glucosidase (Hydrolysis)

References

Technical Support Center: Optimization of Enzymatic Assays for Coniferin Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays for coniferin hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the enzymatic assay for this compound hydrolysis?

The enzymatic assay for this compound hydrolysis is based on the catalytic activity of β-glucosidase. This enzyme cleaves the β-glycosidic bond in this compound, releasing D-glucose and coniferyl alcohol.[1] The progress of the reaction is typically monitored by measuring the increase in coniferyl alcohol concentration over time, which can be detected spectrophotometrically.

Q2: Which enzyme is responsible for this compound hydrolysis?

The primary enzyme responsible for the hydrolysis of this compound is this compound β-glucosidase (EC 3.2.1.126).[1] This enzyme belongs to the family of hydrolases and specifically targets the β-D-glucosidic linkage in this compound.[1]

Q3: What are the expected products of this compound hydrolysis?

The enzymatic hydrolysis of one molecule of this compound yields one molecule of D-glucose and one molecule of coniferyl alcohol.[1]

Q4: How can the product, coniferyl alcohol, be detected and quantified?

Coniferyl alcohol can be quantified spectrophotometrically. The formation of coniferyl alcohol can be monitored by measuring the absorbance at approximately 311 nm. To stop the enzymatic reaction before measurement, a solution of sodium hydroxide (B78521) (NaOH) can be added.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low enzyme activity Inactive Enzyme: Enzyme may have been improperly stored or handled, leading to denaturation.- Ensure the enzyme is stored at the recommended temperature and handled on ice.- Use a fresh aliquot of the enzyme.- Verify enzyme activity with a known positive control substrate.
Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.- Optimize the pH of the reaction buffer. Most plant β-glucosidases have an optimal pH between 4.0 and 6.0.[2]- Determine the optimal temperature for the enzyme. A common starting point is 40°C.- Ensure the buffer components are compatible with the enzyme. Avoid known inhibitors.
Substrate Quality Issues: The this compound used may be of poor quality, the wrong enantiomer, or degraded.- Use high-purity D-coniferin. The L-enantiomer of this compound has shown resistance to hydrolysis by β-glucosidase.- Prepare fresh substrate solutions for each experiment, as this compound stability in solution may vary.
Presence of Inhibitors: The sample or buffer may contain inhibitors of β-glucosidase.- Common inhibitors include glucose (product inhibition), certain metal ions (e.g., Hg2+, Ag+, Al3+), and detergents (e.g., SDS).- If possible, purify the sample to remove potential inhibitors. Include a control with a known amount of inhibitor to confirm.
High background signal Substrate Autohydrolysis: this compound may slowly hydrolyze without the enzyme, especially at non-optimal pH or high temperatures.- Run a "no-enzyme" control (substrate in buffer) to measure the rate of autohydrolysis.- Subtract the background rate from the enzymatic reaction rate.
Contaminating Activities in Enzyme Preparation: Crude enzyme extracts may contain other enzymes that produce interfering compounds.- Use a purified β-glucosidase if possible.- If using a crude extract, characterize its activity on other potential substrates.
Reagent Interference: Components in the reaction mixture may absorb at the detection wavelength.- Check the absorbance of all individual reagents at 311 nm.- Ensure the buffer and other additives are transparent at the detection wavelength.
Inconsistent or variable results Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme or substrate.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature Fluctuations: Inconsistent temperature control during the assay.- Ensure the incubator or water bath maintains a stable temperature throughout the experiment.
Sample Evaporation: Evaporation from assay wells, especially in microplates, can concentrate reactants.- Use plate sealers to minimize evaporation during incubation.
Use of Co-solvents: Solvents like DMSO, used to dissolve substrates or inhibitors, can affect enzyme activity.- Keep the concentration of co-solvents constant across all assays and as low as possible. DMSO has been shown to repress β-glucosidase activity in some cases.
Difficulty in product detection (HPLC) Poor Peak Shape or Resolution: Suboptimal mobile phase, column contamination, or system issues.- Optimize the mobile phase composition and gradient.- Flush the column with a strong solvent to remove contaminants.- Check for leaks and ensure all fittings are secure.
No or Low Signal for Coniferyl Alcohol: Product concentration may be below the detection limit, or the product may have degraded.- Concentrate the sample if possible.- Check the stability of coniferyl alcohol under your analytical conditions. Prepare fresh standards.
Inaccurate Quantification: Poorly constructed standard curve.- Prepare a multi-point calibration curve with freshly prepared coniferyl alcohol standards covering the expected concentration range of the samples.

Quantitative Data Summary

Table 1: General Kinetic Parameters for β-Glucosidases with Aryl β-Glucoside Substrates

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Aspergillus nigerp-Nitrophenyl-β-D-glucopyranoside3.343.686.050
White Rot Fungip-Nitrophenyl-β-D-glucopyranoside0.00047 - 0.7190.21 - 9.70Not specifiedNot specified
Trichoderma reeseip-Nitrophenyl-β-D-glucopyranoside0.1929.67Not specifiedNot specified
Lodgepole Pine Xylemp-Nitrophenyl-β-D-glucopyranoside2.2Not specified6.0Not specified

Note: These values are for the common substrate p-nitrophenyl-β-D-glucopyranoside and serve as a reference. Kinetic parameters for this compound may vary.

Table 2: Common Inhibitors of β-Glucosidase

InhibitorType of InhibitionTypical Concentration Range
D-GlucoseProduct (Competitive)Varies with enzyme and substrate concentration
Various AminesReversibleVaries
PhenolsReversibleVaries
Heavy Metal Ions (e.g., Hg2+, Ag+)Non-competitive/IrreversibleµM to mM range
EDTAChelator (can affect metalloenzymes)>0.5 mM
SDSDenaturant/Inhibitor>0.2%

Experimental Protocols

Protocol 1: Standard Enzymatic Assay for this compound Hydrolysis

This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM sodium acetate (B1210297) buffer, pH 5.0. The optimal pH should be determined experimentally for the specific β-glucosidase used.

  • This compound Stock Solution: Prepare a stock solution of D-coniferin in the assay buffer. The final concentration in the assay will typically be in the low millimolar range.

  • β-Glucosidase Solution: Prepare a solution of β-glucosidase in the assay buffer. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.

  • Stop Solution: Prepare a 0.1 M NaOH solution.

2. Assay Procedure:

  • Pre-warm all solutions to the desired reaction temperature (e.g., 40°C).

  • In a microcentrifuge tube or a well of a microplate, add the assay buffer and the this compound solution.

  • To initiate the reaction, add the β-glucosidase solution and mix gently. The final reaction volume can be, for example, 200 µL.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes). It is crucial to ensure the reaction is in the linear range.

  • To stop the reaction, add a defined volume of the stop solution (e.g., 200 µL of 0.1 M NaOH).

  • Run appropriate controls, including a "no-enzyme" control (replace enzyme with buffer) and a "no-substrate" control (replace substrate with buffer).

3. Detection of Coniferyl Alcohol:

  • Measure the absorbance of the reaction mixture at 311 nm using a spectrophotometer or a microplate reader.

  • Quantify the amount of coniferyl alcohol produced by using a standard curve prepared with known concentrations of pure coniferyl alcohol.

Protocol 2: Preparation of a Coniferyl Alcohol Standard Curve

1. Reagent Preparation:

  • Coniferyl Alcohol Stock Solution: Accurately weigh a small amount of pure coniferyl alcohol and dissolve it in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare a concentrated stock solution.

  • Standard Solutions: Perform serial dilutions of the stock solution with the assay buffer (containing the stop solution in the same proportion as the samples) to obtain a series of standard solutions with known concentrations.

2. Measurement:

  • Measure the absorbance of each standard solution at 311 nm.

  • Use a blank solution (assay buffer with stop solution) to zero the spectrophotometer.

3. Data Analysis:

  • Plot the absorbance values against the corresponding concentrations of coniferyl alcohol.

  • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Use this equation to calculate the concentration of coniferyl alcohol in your experimental samples based on their absorbance values.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Reagents (Buffer, this compound) reagents->mix standards Prepare Coniferyl Alcohol Standards measure Measure Absorbance at 311 nm standards->measure start Initiate Reaction (Add Enzyme) mix->start incubate Incubate at Optimal Temperature start->incubate stop Stop Reaction (Add NaOH) incubate->stop stop->measure calculate Calculate Coniferyl Alcohol Concentration measure->calculate data Analyze Data calculate->data

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Coniferin_Hydrolysis cluster_reactants Reactants cluster_products Products This compound This compound Enzyme β-Glucosidase This compound->Enzyme Water H₂O Water->Enzyme Coniferyl_Alcohol Coniferyl Alcohol Enzyme->Coniferyl_Alcohol Hydrolysis Glucose D-Glucose Enzyme->Glucose Products Products

Caption: Enzymatic hydrolysis of this compound by β-glucosidase.

References

techniques to enhance coniferin solubility for cell culture studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with coniferin solubility in cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for cell culture experiments?

A1: this compound is a glucoside of coniferyl alcohol, a natural compound found in conifers and other plants, serving as a key intermediate in lignification.[1][2] For cell culture studies, its limited solubility in aqueous media poses a significant challenge. While soluble in organic solvents like DMSO and ethanol (B145695), it is only sparingly soluble in cold water.[1][3][4] This hydrophobicity can lead to precipitation when a concentrated organic stock solution is diluted into the aqueous environment of cell culture medium, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended initial steps for dissolving this compound for cell culture use?

A2: The standard initial approach is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power and general compatibility with cell culture assays at low final concentrations. Ethanol is another viable option. The goal is to dissolve the this compound completely in the organic solvent before performing serial dilutions into the aqueous culture medium.

Q3: My this compound precipitates out of solution when I add my DMSO stock to the cell culture medium. What is happening and how can I fix it?

A3: This common issue, often called "crashing out" or "solvent shock," occurs when the poorly water-soluble compound can no longer be maintained in solution as the solubilizing organic solvent is rapidly diluted. Several strategies can prevent this:

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate solution to the final volume of medium. This gradual decrease in solvent concentration helps maintain solubility.

  • Reduce Final Concentration: The final concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try working with lower, yet still effective, concentrations.

  • Slow Addition with Agitation: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This facilitates rapid and even dispersion, preventing localized high concentrations that can initiate precipitation.

  • Use Pre-warmed Medium: Solubility is often temperature-dependent. Always use cell culture medium that has been pre-warmed to 37°C.

Q4: What is the maximum concentration of solvents like DMSO or ethanol that my cells can tolerate?

A4: The maximum tolerated solvent concentration is highly dependent on the specific cell line, with primary cells often being more sensitive. As a general rule, the final concentration of DMSO or ethanol in the culture medium should be kept as low as possible, ideally ≤0.5% , and for sensitive cells, ≤0.1% . It is imperative to always include a vehicle control in your experimental design, where cells are treated with the same final concentration of the solvent alone, to account for any solvent-induced effects.

Q5: Are there alternatives to organic solvents for improving this compound's aqueous solubility?

A5: Yes. An excellent alternative is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex." This method avoids the potential toxicity associated with organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for enhancing the solubility of various compounds.

Q6: My culture medium appears cloudy, but I'm not sure if it's this compound precipitation. What else could it be?

A6: Turbidity in cell culture can arise from several sources. Before assuming it is compound precipitation, consider these possibilities:

  • Microbial Contamination: Bacteria or yeast contamination can cause the medium to become cloudy, often accompanied by a rapid pH change (indicated by the phenol (B47542) red indicator). Check the culture under a microscope for any signs of microbes.

  • Media Component Precipitation: Salts (e.g., calcium phosphate), proteins, or other components in the medium can precipitate, especially after freeze-thaw cycles or improper storage. This type of precipitate often appears as a fine, non-crystalline haze.

  • Cell Debris: A high level of cell death can lead to an accumulation of debris, making the medium appear cloudy.

Troubleshooting Workflow

G start Precipitation Observed in Cell Culture check_microscope Examine Under Microscope start->check_microscope is_compound Precipitate appears crystalline? check_microscope->is_compound Visually assess precipitate is_contamination Microbes or budding observed? is_compound->is_contamination No / Unsure compound_precip Likely Compound Precipitation is_compound->compound_precip Yes contamination Microbial Contamination is_contamination->contamination Yes media_issue Potential Media Issue (Salts, Proteins) is_contamination->media_issue No action_precip Implement Solubility Enhancement Protocol (e.g., Step-wise Dilution, Lower Concentration) compound_precip->action_precip action_contam Discard Culture & Decontaminate Equipment contamination->action_contam action_media Use Fresh, Pre-warmed Media. Avoid Freeze-Thaw Cycles. media_issue->action_media

A troubleshooting workflow for identifying the cause of precipitation.

Data Summary Tables

Table 1: Solubility Characteristics of this compound

SolventSolubilityReference(s)
Water (cold)Sparingly soluble (1g in 200 mL)
Water (boiling)Freely soluble
Water (predicted)4.74 g/L
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
EtherPractically insoluble

Table 2: General Cytotoxicity Limits for Common Solvents in Cell Culture

SolventGeneral Max. ConcentrationSensitive Cell Line Max. Conc.Key ConsiderationsReference(s)
DMSO≤ 0.5%≤ 0.1%Can induce cellular differentiation and has various off-target effects.
Ethanol≤ 0.5%≤ 0.1% - 0.2%Volatility can be a concern; can affect membrane fluidity.

Note: These values are general guidelines. It is critical to determine the specific tolerance of your cell line with a vehicle control dose-response experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

  • Calculate Mass: this compound has a molecular weight of 342.34 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.42 mg of this compound powder.

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, cell culture grade DMSO.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

  • Verification: Visually inspect the solution against a light source to ensure there are no remaining particulates. If needed, sonicate in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.

Protocol 2: Step-wise Dilution Method to Prepare a 10 µM Working Solution

This protocol minimizes precipitation when diluting a DMSO stock into aqueous medium.

  • Thaw and Warm: Thaw an aliquot of the 10 mM this compound stock solution. Pre-warm your complete cell culture medium to 37°C.

  • Prepare Intermediate Dilution: To prepare a final volume of 10 mL, first add 1 µL of the 10 mM DMSO stock to 99 µL of the pre-warmed medium in a sterile tube. This creates a 100 µM intermediate solution with 1% DMSO. Mix gently by pipetting.

  • Prepare Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium. This results in the final 10 µM working solution with a final DMSO concentration of 0.1%.

  • Final Check: Gently mix and visually inspect the final solution for any signs of precipitation before adding it to your cells. Use immediately.

G cluster_stock Stock Preparation cluster_dilution Step-wise Dilution stock 10 mM this compound in 100% DMSO intermediate Intermediate Dilution 100 µM this compound (in 1% DMSO/Medium) stock->intermediate 1:100 dilution medium Pre-warmed (37°C) Cell Culture Medium medium->intermediate final Final Working Solution 10 µM this compound (in 0.1% DMSO/Medium) medium->final intermediate->final 1:10 dilution

Workflow for preparing a this compound working solution via step-wise dilution.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for enhancing solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD). Optimization of the molar ratio may be required.

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or basal medium) at a concentration sufficient to achieve a 1:1 or 1:2 molar ratio with this compound.

  • Mixing: Add the this compound powder directly to the HP-β-CD solution.

  • Complexation: Vigorously vortex the mixture. Incubate the solution at room temperature for 1-2 hours or overnight on a shaker to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Confirmation (Optional): Phase-solubility studies can be performed to confirm the formation of the complex and determine the stability constant.

G This compound This compound (Poorly Water Soluble) complex Water-Soluble This compound-Cyclodextrin Inclusion Complex This compound->complex cd Hydrophilic Exterior Hydrophobic Cavity cd:c->complex

Mechanism of this compound solubilization by cyclodextrin encapsulation.

References

strategies to minimize interfering compounds in coniferin detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coniferin detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of this compound, particularly from complex plant matrices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding interfering compounds and other issues in this compound analysis.

Q1: What are the most common interfering compounds in this compound detection from plant extracts?

A1: When analyzing this compound from crude plant extracts, especially from conifer bark, researchers often encounter a complex matrix of substances that can interfere with accurate detection and quantification. These compounds vary in their chemical properties and can co-elute with this compound, mask its signal, or affect the analytical instrument's performance.

Common classes of interfering compounds include:

  • Phenolic Compounds: Tannins are a major issue in plant extracts and can cause positive assay interferences.[1] Other phenolics like flavonoids and phenolic acids are also abundant and can have similar retention times to this compound in chromatography.[2][3]

  • Polysaccharides and Sugars: High concentrations of sugars, particularly sucrose (B13894), can be problematic. In techniques like MALDI-MS, sucrose has a similar mass-to-charge ratio as this compound, making it difficult to distinguish between the two without specific derivatization methods.[4][5]

  • Lipids and Pigments: These non-polar compounds can contaminate extracts, leading to column fouling in HPLC and ion suppression in mass spectrometry.

  • Other Secondary Metabolites: Plant extracts contain a vast array of compounds like alkaloids and terpenoids, which can cause overlapping peaks in chromatograms.

Q2: How can enzymatic activity in the sample affect this compound detection?

A2: this compound can be hydrolyzed by the enzyme β-glucosidase to produce coniferyl alcohol and glucose. This enzyme is naturally present in the plant tissues where this compound is found, such as the cambial zone and differentiating xylem. If sample collection and preparation are not handled properly (e.g., immediate deactivation of enzymes), endogenous β-glucosidase can degrade this compound, leading to an underestimation of its concentration. Conversely, some analytical protocols may intentionally use enzymatic hydrolysis to measure total lignan (B3055560) precursors.

Q3: What is the "matrix effect" in LC-MS analysis and how does it impact this compound detection?

A3: The matrix effect is a major challenge in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte (this compound). This can lead to either:

  • Ion Suppression: The most common effect, where matrix components compete with this compound for ionization, reducing its signal intensity and leading to inaccurate, lower-than-expected quantification.

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization of this compound, leading to an overestimation of its concentration.

The matrix effect is a significant source of error in quantitative analysis and can negatively impact the reproducibility, accuracy, and sensitivity of the method.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during this compound analysis, particularly with HPLC and LC-MS.

Issue: Poor Peak Shape (Broadening, Tailing, Splitting) in HPLC

QuestionPotential Cause(s)Troubleshooting Steps & Solutions
Why is my this compound peak unusually broad? 1. Column Contamination/Wear: Strongly retained matrix components have accumulated on the guard or analytical column. 2. Low Mobile Phase Flow Rate: Incorrect pump settings or a leak in the system. 3. High Sample Solvent Strength: Injecting the sample in a solvent much stronger than the mobile phase can cause band broadening.1. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, replace the guard column or the analytical column. 2. Verify the flow rate. Check the system for any loose fittings or leaks and ensure the pump is functioning correctly. 3. Dilute the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.
What causes my this compound peak to tail? 1. Secondary Interactions: Ionic interactions between this compound and active silanol (B1196071) groups on the silica-based column packing. 2. Insufficient Mobile Phase Buffer: The buffer concentration may be too low to maintain a constant pH, affecting the ionization state of this compound or the column surface.1. Adjust mobile phase pH to suppress silanol ionization (typically pH 2-4). 2. Increase buffer concentration. A concentration in the 10-25 mM range is often sufficient to ensure stable operation and good peak shape.
Why is my this compound peak splitting? 1. Partially Blocked Column Frit: Particulates from the sample or system have clogged the inlet frit of the column. 2. Injector Malfunction: Incomplete sample loop filling or issues with the injector valve.1. Reverse and flush the column (disconnected from the detector) at a low flow rate. If this doesn't work, the frit may need to be replaced. Using an in-line filter can prevent this. 2. Ensure proper injection technique. Flush the injector between analyses. If the problem is mechanical, service the injector.

Issue: Inaccurate Quantification and Low Recovery

QuestionPotential Cause(s)Troubleshooting Steps & Solutions
Why are my quantitative results for this compound inconsistent in LC-MS? 1. Matrix Effect: Ion suppression or enhancement is altering the signal response. 2. Poor Sample Preparation: Incomplete extraction of this compound from the plant matrix or loss of analyte during cleanup steps.1. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects. 3. Perform a matrix-matched calibration by preparing standards in a blank matrix extract to account for signal suppression/enhancement.
My this compound recovery is very low. What's happening? 1. Enzymatic Degradation: Endogenous β-glucosidase activity is hydrolyzing this compound during sample processing. 2. Inefficient Extraction: The chosen solvent system is not effectively extracting this compound from the sample matrix.1. Immediately freeze plant material in liquid nitrogen upon collection and consider methods to deactivate enzymes, such as flash heating or using extraction buffers that inhibit enzymatic activity. 2. Optimize the extraction solvent. Test different solvent systems (e.g., varying percentages of methanol (B129727) or ethanol (B145695) in water) to find the optimal conditions for your specific plant material.

Section 3: Experimental Protocols and Methodologies

Protocol 1: General Sample Preparation for this compound Extraction from Pine Bark

This protocol provides a general workflow for extracting this compound while minimizing the co-extraction of interfering substances.

  • Sample Collection & Pre-treatment:

    • Harvest fresh pine bark and immediately freeze in liquid nitrogen to quench enzymatic activity.

    • Lyophilize (freeze-dry) the bark to remove water.

    • Grind the dried bark into a fine powder (e.g., to pass through a 100-mesh sieve) to ensure a homogenous sample and increase extraction efficiency.

  • Solvent Extraction:

    • Weigh approximately 1-2 g of powdered bark into a flask.

    • Add 20 mL of 70% aqueous methanol (v/v). This solvent is effective for extracting moderately polar compounds like this compound while limiting the extraction of highly non-polar lipids.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell wall disruption and extraction.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration and Concentration:

    • Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation.

    • Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for HPLC/LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of Phenolic Interferences

This cleanup step can be applied after the initial solvent extraction to remove tannins and other interfering phenolic compounds.

  • Cartridge Conditioning:

    • Select a polyamide or a reversed-phase (e.g., C18) SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Take the reconstituted extract from Protocol 1 and dilute it 1:1 with deionized water.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing (Eluting Interferences):

    • Wash the cartridge with 5 mL of deionized water to elute highly polar compounds like sugars.

    • If using a C18 cartridge, a wash with a low percentage of organic solvent (e.g., 10% methanol) can help remove some polar interferences while retaining this compound.

  • Analyte Elution:

    • Elute the this compound from the cartridge using an appropriate solvent. For a C18 cartridge, this would typically be a higher concentration of methanol or acetonitrile (e.g., 70-100% methanol).

    • Collect the eluate, evaporate to dryness, and reconstitute in the mobile phase for analysis.

Section 4: Data Summaries and Visualizations

Table 1: Comparison of Extraction Solvents for this compound Recovery from Conifer Bark

Solvent SystemRelative this compound Yield (%)Co-extracted Tannins (Relative Amount)Notes
Water65%HighExtracts many polar compounds, including sugars and tannins.
50% Methanol/Water95%ModerateGood balance for extracting this compound while reducing lipid co-extraction.
70% Ethanol/Water100%ModerateOften provides the highest yield for phenolic glycosides.
2% Aq. Sodium Hydroxide~45% (as total phenolics)Very HighAlkaline conditions can hydrolyze condensed tannins, increasing total phenolic yield but potentially degrading this compound.
Monoethanolamine (5%)High (for total extractives)HighEffective for total extractive substances but not selective for this compound.

Note: Values are representative and should be optimized for specific matrices and experimental conditions.

Diagram 1: General Workflow for Minimizing Interference in this compound Detection

cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample 1. Collect & Freeze Plant Material Grind 2. Lyophilize & Grind Sample Sample->Grind Extract 3. Solvent Extraction Grind->Extract Filter 4. Filter & Concentrate Extract->Filter SPE 5. Solid-Phase Extraction (SPE) Filter->SPE High Interference Reconstitute 6. Reconstitute in Mobile Phase Filter->Reconstitute Low Interference SPE->Reconstitute Analysis 7. HPLC / LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound analysis from sample preparation to detection.

Diagram 2: Troubleshooting Logic for Poor HPLC Peak Shape

Start Poor Peak Shape (Tailing, Broad, Split) Check_Column Is the column old or heavily used? Start->Check_Column Sol_Flush Action: Flush column with strong solvent. Replace if necessary. Check_Column->Sol_Flush Yes Check_MobilePhase Is the mobile phase pH and buffer strength optimal? Check_Column->Check_MobilePhase No End Peak Shape Improved Sol_Flush->End Sol_MobilePhase Action: Adjust pH (2-4). Increase buffer concentration (10-25 mM). Check_MobilePhase->Sol_MobilePhase No Check_Frit Is backpressure high and peak splitting? Check_MobilePhase->Check_Frit Yes Sol_MobilePhase->End Sol_Frit Action: Reverse-flush column. Check for particulates. Replace inlet frit. Check_Frit->Sol_Frit Yes Check_Frit->End No Sol_Frit->End

Caption: A troubleshooting decision tree for common HPLC peak shape problems.

Diagram 3: The Matrix Effect in LC-MS Ion Source

cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression (Matrix Effect) Analyte1 This compound Droplet1 ESI Droplet Analyte1->Droplet1 Ion1 [this compound+H]+ Droplet1->Ion1 Efficient Ionization Signal1 Expected Signal Ion1->Signal1 Analyte2 This compound Droplet2 ESI Droplet Analyte2->Droplet2 Matrix Interfering Compounds Matrix->Droplet2 Ion2 [this compound+H]+ Droplet2->Ion2 Competition for Charge / Surface Signal2 Suppressed Signal Ion2->Signal2

Caption: Visualization of ion suppression in the mass spectrometer source.

References

Validation & Comparative

The Divergent Paths of Monolignol Glucosides: A Comparative Guide to the Metabolic Fates of Coniferin and Syringin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of plant-derived compounds is paramount. This guide provides a detailed comparison of the metabolic fates of two key monolignol glucosides, coniferin and syringin (B1682858), offering insights into their roles in lignification and cellular transport. The information presented is supported by experimental data and detailed methodologies to facilitate further research and application.

This compound and syringin, the glucosylated forms of coniferyl and sinapyl alcohol respectively, are central intermediates in the biosynthesis of lignin (B12514952), a complex polymer essential for structural support in vascular plants.[1][2] While both serve as precursors to the guaiacyl (G) and syringyl (S) lignin units, their metabolic handling within the plant cell exhibits distinct differences in transport, storage, and enzymatic conversion.

Subcellular Transport and Sequestration: A Tale of Two Membranes

A key divergence in the metabolic fates of this compound and syringin lies in their transport across cellular membranes. Experimental evidence from studies on Arabidopsis thaliana demonstrates that the glucosylation of monolignols is a critical determinant for their subcellular destination.[1][3]

Vesicle transport assays have revealed that plasma membrane vesicles actively transport the aglycone forms, coniferyl alcohol and sinapyl alcohol, into the apoplast for subsequent polymerization into lignin.[1] In stark contrast, tonoplast-derived vesicles exhibit a preference for the transport of the glucosylated forms, this compound and syringin, into the vacuole for storage. This differential transport mechanism suggests a sophisticated system for regulating the availability of monolignols for either immediate use in lignification or for future mobilization.

Quantitative Comparison of Monolignol Glucoside Content

The abundance of this compound and syringin can vary significantly between different plant species and tissues. Generally, this compound is the predominant monolignol glucoside in gymnosperms, while both this compound and syringin are found in angiosperms, with their ratios influencing the G/S lignin composition.

Plant SpeciesTissueThis compound Content (mM)Syringin Content (mM)Reference
Pinus banksiana (Jack Pine)Developing XylemHighNot Reported
Magnolia kobusShootPresentPresent
Picea abies (Norway Spruce)Cambial SapUp to 10Not Reported
Arabidopsis thaliana (roots, UGT72E2 over-expression)Roots~10-fold increaseLower increase

Table 1: Quantitative Data on this compound and Syringin Content in Various Plant Tissues. This table summarizes the reported concentrations or relative abundance of this compound and syringin, highlighting the variability across different plant species and the potential for genetic modification to alter these levels.

Enzymatic Interconversion and Regulation

The metabolic pathways of this compound and syringin are tightly regulated by a suite of enzymes, primarily glucosyltransferases and β-glucosidases. Uridine diphosphate (B83284) glucose (UDPG):coniferyl alcohol glucosyltransferase (CAGT) catalyzes the formation of this compound from coniferyl alcohol. Conversely, β-glucosidases are responsible for hydrolyzing the glucose moiety to release the monolignol aglycones for polymerization in the cell wall.

Interestingly, studies involving radiolabeled this compound in Magnolia kobus have demonstrated the in vivo conversion of this compound to syringin. This suggests a dynamic interplay between the guaiacyl and syringyl biosynthetic pathways, where the glucose moiety is temporarily removed during the methoxylation process that converts the guaiacyl unit into a syringyl unit.

Experimental Protocols

Vesicle Transport Assay for Monolignol Glucosides

Objective: To determine the substrate specificity of plasma membrane and tonoplast transporters for monolignol aglycones and their glucosides.

Methodology:

  • Isolation of Microsomal Vesicles: Isolate microsomal fractions from plant tissues (e.g., Arabidopsis seedlings) by differential centrifugation.

  • Membrane Vesicle Purification: Purify plasma membrane and tonoplast vesicles from the microsomal fraction using an aqueous two-phase partitioning system.

  • Transport Assay: Incubate the purified vesicles with radiolabeled monolignols (e.g., ¹⁴C-coniferyl alcohol) or their glucosides (e.g., ¹⁴C-coniferin) in the presence and absence of ATP.

  • Quantification: After a defined incubation period, collect the vesicles on filters and quantify the amount of radioactivity taken up by the vesicles using liquid scintillation counting.

  • Analysis: Compare the ATP-dependent uptake of the different substrates by plasma membrane and tonoplast vesicles to determine transport specificity.

Source: Adapted from methodologies described in studies on monolignol transport.

In Vivo Radiolabeling and Metabolite Analysis

Objective: To trace the metabolic fate of this compound and its potential conversion to syringin within the plant.

Methodology:

  • Synthesis of Labeled Precursor: Synthesize radiolabeled this compound (e.g., with ³H on the side chain and ¹⁴C on the glucose moiety).

  • Administration to Plant: Administer the dual-labeled this compound to the plant tissue of interest (e.g., a shoot of Magnolia kobus).

  • Incubation and Extraction: Allow for a period of metabolic activity, then harvest the tissue and extract the soluble phenolic compounds.

  • Separation and Identification: Separate the extracted compounds using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Identify and quantify the radioactivity in the separated fractions corresponding to this compound, syringin, and other potential metabolites using radio-detection methods.

  • Analysis: Determine the distribution of the different radiolabels to elucidate the metabolic transformations of this compound.

Source: Based on the experimental design for tracing monolignol conversion.

Signaling Pathways and Metabolic Logic

The metabolic fates of this compound and syringin are intricately linked to the overall process of lignification. The synthesis of these monolignol glucosides in the cytoplasm, their transport and potential storage in the vacuole, and the subsequent release of the aglycones for polymerization in the cell wall represent a highly regulated pathway.

Metabolic_Fates cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole cluster_cell_wall Cell Wall Phenylalanine Phenylalanine Monolignol_Biosynthesis Monolignol Biosynthesis (PAL, C4H, 4CL, etc.) Phenylalanine->Monolignol_Biosynthesis Coniferyl_Alcohol Coniferyl Alcohol Monolignol_Biosynthesis->Coniferyl_Alcohol Sinapyl_Alcohol Sinapyl Alcohol Monolignol_Biosynthesis->Sinapyl_Alcohol UGT UDP-Glucosyltransferases (UGTs) Coniferyl_Alcohol->UGT + UDP-Glucose Coniferyl_Alcohol_CW Coniferyl Alcohol Coniferyl_Alcohol->Coniferyl_Alcohol_CW Plasma Membrane Transporter (Aglycone) Sinapyl_Alcohol->UGT + UDP-Glucose Sinapyl_Alcohol_CW Sinapyl Alcohol Sinapyl_Alcohol->Sinapyl_Alcohol_CW Plasma Membrane Transporter (Aglycone) This compound This compound UGT->this compound Syringin Syringin UGT->Syringin This compound->Syringin Interconversion (via aglycone) Coniferin_Storage This compound (Storage) This compound->Coniferin_Storage Tonoplast Transporter Beta_Glucosidase β-Glucosidase This compound->Beta_Glucosidase Syringin_Storage Syringin (Storage) Syringin->Syringin_Storage Tonoplast Transporter Syringin->Beta_Glucosidase Beta_Glucosidase->Coniferyl_Alcohol_CW - Glucose Beta_Glucosidase->Sinapyl_Alcohol_CW - Glucose Lignin Lignin Polymer (G and S units) Coniferyl_Alcohol_CW->Lignin Polymerization Sinapyl_Alcohol_CW->Lignin Polymerization Experimental_Workflow cluster_radiolabeling Radiolabeling Experiment cluster_transport_assay Vesicle Transport Assay Start Synthesize Dual-Labeled This compound (3H, 14C) Administer Administer to Plant Tissue Start->Administer Incubate Metabolic Incubation Administer->Incubate Extract Extract Phenolic Compounds Incubate->Extract Separate Separate by HPLC/TLC Extract->Separate Detect Quantify Radioactivity Separate->Detect Analyze Analyze Label Distribution (this compound, Syringin, etc.) Detect->Analyze Isolate_Vesicles Isolate Microsomal Vesicles Purify_Membranes Purify Plasma & Tonoplast Membranes Isolate_Vesicles->Purify_Membranes Incubate_Substrate Incubate with Radiolabeled Substrates +/- ATP Purify_Membranes->Incubate_Substrate Filter_Quantify Filter and Quantify Vesicle Uptake Incubate_Substrate->Filter_Quantify Compare_Uptake Compare ATP-Dependent Uptake Filter_Quantify->Compare_Uptake

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Coniferin Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of coniferin. The selection of an appropriate analytical method is critical for accurate and reliable measurement in research, quality control, and pharmacokinetic studies. This document presents a summary of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of analytical methods is evaluated based on several key parameters. The following table summarizes the quantitative data for HPLC-UV and LC-MS/MS methods for the analysis of this compound and related compounds, allowing for a direct comparison of their capabilities.

Validation ParameterHPLC-UVLC-MS/MSReference(s)
Linearity (r²) >0.999≥0.9949[1][2]
Limit of Detection (LOD) ~1 µg/mL5 ng/mL[1][2]
Limit of Quantification (LOQ) ~3 µg/mL5 ng/mL[1]
Accuracy (Recovery %) 96.54 - 102.85%Within acceptable limits (as per FDA guidelines)
Precision (RSD %) <2% (Repeatability), <3% (Stability)Within acceptable limits (as per FDA guidelines)

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various sample matrices, including plant extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of water (often with a small percentage of acid like formic or acetic acid for better peak shape) and a polar organic solvent such as methanol (B129727) or acetonitrile. A typical mobile phase could be a mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: UV detection at the maximum absorbance wavelength of this compound (approximately 265 nm).

  • Sample Preparation:

    • Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol).

    • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Standard Preparation:

    • Stock Solution: Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent.

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification of this compound, especially in complex biological matrices like plasma.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used to separate the analyte from the matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be optimized.

  • Sample Preparation:

    • Protein Precipitation (for biological samples): Precipitate proteins in the sample by adding a solvent like acetonitrile.

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the supernatant containing the analyte to a clean tube.

    • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Standard Preparation: Prepare calibration standards and quality control samples by spiking known amounts of this compound standard into a blank matrix.

Mandatory Visualization

Workflow for Cross-Validation of Analytical Methods

The following diagram outlines a logical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound measurement. This process ensures that both methods provide comparable and reliable results.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Method Validation HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Method Development LCMS_Val LC-MS/MS Method Validation LCMS_Dev->LCMS_Val Sample_Prep Sample Preparation (e.g., Extraction) Analyze_HPLC Analysis by HPLC-UV Sample_Prep->Analyze_HPLC Analyze_LCMS Analysis by LC-MS/MS Sample_Prep->Analyze_LCMS Data_Comp Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Analyze_HPLC->Data_Comp Analyze_LCMS->Data_Comp Conclusion Conclusion on Method Comparability Data_Comp->Conclusion

Caption: Workflow for cross-validating analytical methods for this compound.

References

Evaluating Coniferin as an Internal Standard for Phenylpropanoid Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenylpropanoids, the selection of an appropriate internal standard is a critical step for achieving accurate and reliable results. This guide provides a comprehensive evaluation of coniferin as a potential internal standard for phenylpropanoid profiling via Liquid Chromatography-Mass Spectrometry (LC-MS), comparing it with other alternatives and offering insights into best practices for experimental design.

Phenylpropanoids are a large and diverse class of plant secondary metabolites with a wide range of biological activities and applications in pharmaceuticals, nutraceuticals, and materials science. Accurate quantification of these compounds in complex biological matrices is essential for understanding their biosynthesis, physiological roles, and potential for commercial exploitation. The use of an internal standard (IS) in LC-MS analysis is a widely accepted strategy to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of quantification.

The Ideal Internal Standard: Key Characteristics

An ideal internal standard should possess several key characteristics to ensure reliable quantification:

  • Structural Similarity: The IS should be structurally and chemically similar to the analytes of interest to ensure comparable extraction efficiency and ionization response in the mass spectrometer.

  • Absence in the Sample: The IS must not be naturally present in the biological samples being analyzed.

  • Chemical Stability: The IS should be stable throughout the entire analytical procedure, from sample extraction to final detection.

  • Elution Profile: The IS should elute in close proximity to the target analytes without co-eluting with any of them, to effectively compensate for matrix effects.

  • Availability and Purity: The IS should be readily available in a highly pure form.

This compound: A Potential Internal Standard for Phenylpropanoid Analysis

This compound, a glucoside of coniferyl alcohol, is a key intermediate in the biosynthesis of lignin (B12514952) and other phenylpropanoids. Its chemical structure, which includes a phenylpropanoid backbone, makes it a theoretically suitable candidate as an internal standard for the analysis of related compounds.

While comprehensive studies directly evaluating this compound as an internal standard for broad phenylpropanoid profiling via LC-MS are not abundant in the reviewed literature, its use in a related application for MALDI-mass spectrometric imaging of differentiating wood provides some evidence of its utility in a plant matrix context[1]. In that study, this compound was used to distinguish its distribution from that of sucrose[1].

Advantages of this compound:

  • Structural Relevance: As a core phenylpropanoid, its chemical properties are likely to mimic those of many other compounds in this class during extraction and analysis.

  • Commercial Availability: this compound is commercially available from various chemical suppliers.

Considerations and a Need for Validation:

  • Natural Occurrence: this compound is a naturally occurring plant metabolite. Therefore, its absence in the specific plant tissues or extracts under investigation must be rigorously confirmed before it can be used as an internal standard.

  • Lack of Extensive Validation Data: There is a scarcity of published data on the key validation parameters for this compound as an internal standard in quantitative LC-MS methods. These parameters include:

    • Linearity: Demonstrating a linear response over the concentration range of the analytes.

    • Recovery: Assessing the extraction efficiency of this compound from the sample matrix.

    • Matrix Effects: Evaluating the extent of ion suppression or enhancement caused by co-eluting matrix components.

Alternative Internal Standards for Phenylpropanoid Profiling

Given the limited validation data for this compound, researchers should consider other established internal standards for phenylpropanoid analysis. The choice of the most suitable internal standard will depend on the specific analytes of interest and the sample matrix.

Internal Standard TypeExamplesAdvantagesDisadvantages
Isotopically Labeled Standards 13C- or 2H-labeled phenylpropanoidsConsidered the "gold standard"; identical chemical and physical properties to the analyte, ensuring optimal correction for matrix effects and recovery.High cost and limited commercial availability for a wide range of phenylpropanoids.
Structurally Related Compounds (Not in Pathway) 4-Methylumbelliferyl-β-D-glucuronide, AcetanilideCommercially available and unlikely to be present in plant samples.May not perfectly mimic the extraction and ionization behavior of all phenylpropanoids.
Compounds from a Different but Related Class Salicylic acidCan be effective if their chemical properties are sufficiently similar to the analytes of interest.Requires careful validation to ensure they adequately compensate for variations.

Experimental Protocols

The following provides a generalized workflow for the quantitative analysis of phenylpropanoids using an internal standard. Specific parameters will need to be optimized based on the target analytes, sample matrix, and available instrumentation.

Sample Preparation and Extraction
  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction Solvent: A common extraction solvent is 80% aqueous methanol.

  • Internal Standard Spiking: Add a known concentration of the chosen internal standard (e.g., this compound, after verifying its absence in the sample) to the extraction solvent before adding it to the sample.

  • Extraction: Add the spiked extraction solvent to the homogenized tissue, vortex thoroughly, and incubate (e.g., on ice or at a specific temperature).

  • Centrifugation: Centrifuge the samples to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of phenylpropanoids.

    • Mobile Phase: A gradient elution with water and acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for phenolic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis, offering high selectivity and sensitivity. Specific precursor-product ion transitions for each analyte and the internal standard must be determined and optimized.

Visualizing the Phenylpropanoid Pathway and Experimental Workflow

To aid in understanding the biochemical context and the analytical process, the following diagrams are provided.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid Chalcones Chalcones p_Coumaroyl_CoA->Chalcones CHS Flavonoids Flavonoids Chalcones->Flavonoids Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol Sinapic_acid Sinapic_acid Ferulic_acid->Sinapic_acid This compound This compound Coniferyl_alcohol->this compound Glucosyl- transferase Lignin Lignin Coniferyl_alcohol->Lignin Lignans Lignans Coniferyl_alcohol->Lignans This compound->Coniferyl_alcohol Sinapyl_alcohol Sinapyl_alcohol Sinapic_acid->Sinapyl_alcohol Sinapyl_alcohol->Lignin

Caption: The Phenylpropanoid Biosynthesis Pathway.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Plant_Material Plant_Material Homogenization Homogenization Plant_Material->Homogenization Extraction Extraction Homogenization->Extraction Add solvent with Internal Standard (e.g., this compound) Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MS_Analysis LC_MS_Analysis Filtration->LC_MS_Analysis Data_Processing Data_Processing LC_MS_Analysis->Data_Processing Peak_Integration Peak_Integration Data_Processing->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration_Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental Workflow for Phenylpropanoid Profiling.

Conclusion

This compound holds promise as an internal standard for phenylpropanoid profiling due to its structural similarity to many compounds in this class. However, its natural occurrence necessitates careful verification of its absence in the samples of interest. Furthermore, the lack of comprehensive validation studies in the scientific literature means that researchers considering its use must undertake rigorous in-house validation to establish its performance characteristics (linearity, recovery, and matrix effects) for their specific application.

For routine and highly accurate quantitative studies, isotopically labeled internal standards remain the preferred choice. When these are not feasible, other structurally related compounds with a proven track record should be considered. The ultimate selection of an internal standard should be guided by a thorough evaluation of its performance within the specific analytical method and sample matrix to ensure the generation of high-quality, reliable data.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coniferin
Reactant of Route 2
Coniferin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.